molecular formula C12H15FN2O3 B7872892 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine

カタログ番号: B7872892
分子量: 254.26 g/mol
InChIキー: RSRZTYPCBPUWNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is a fluorinated nitroaromatic compound of high interest in medicinal chemistry and drug discovery. This piperidine-based scaffold serves as a versatile synthetic intermediate for the development of bioactive molecules. The integration of both fluorine and nitro functional groups is critical for modulating the electronic and steric properties of target structures, making this compound particularly valuable in the design of kinase inhibitors and other targeted therapies (see related research on PubMed ). Furthermore, its structure is analogous to compounds explored as key intermediates in the synthesis of potent and selective receptor antagonists, such as those for the dopamine D4 receptor, highlighting its potential in neuroscience research (see related research on PubMed ). The piperidine moiety is a privileged structure in pharmacology, frequently found in ligands for central nervous system targets, while the nitro group offers a handle for further synthetic modification, including reduction to an aniline. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

特性

IUPAC Name

4-[(3-fluoro-4-nitrophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-11-7-10(1-2-12(11)15(16)17)18-8-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRZTYPCBPUWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine chemical structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Utility, and Functional Derivatization

Executive Summary & Molecular Architecture[1]

The compound 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine represents a high-value "privileged scaffold" in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR), antibacterial agents (oxazolidinones), and antitubercular drugs (nitroimidazoles).

Its structural utility is derived from three distinct pharmacophoric zones:

  • The Solubilizing Tail (Piperidine): A basic secondary amine (

    
    ) that modulates solubility and lysosomal trapping.[1]
    
  • The Flexible Linker (Methylene Ether): A single carbon spacer that decouples the steric bulk of the piperidine from the aromatic core, allowing rotational freedom for receptor fitting.[1]

  • The Electronic Core (3-Fluoro-4-nitrophenoxy): A highly electron-deficient aromatic system.[1] The nitro group serves as a "masked" aniline (via reduction), while the fluorine atom provides metabolic stability (blocking oxidative metabolism at the ortho-position) and modulates the acidity of the eventual aniline N-H.

Synthetic Pathway & Process Chemistry[1][2][3]

To synthesize this molecule with high regiochemical fidelity, two primary routes exist: Nucleophilic Aromatic Substitution (


)  and Williamson Ether Synthesis .[1]
The Preferred Route: Regioselective

The most robust industrial route utilizes 3,4-difluoronitrobenzene .[1] In this substrate, the nitro group activates the ring for nucleophilic attack.[1] Crucially, the fluorine at the para position (relative to the nitro group) is significantly more electrophilic than the meta fluorine due to resonance stabilization of the Meisenheimer complex.

Reaction Logic:

  • Substrate: 3,4-Difluoronitrobenzene.[1][2]

  • Nucleophile: N-Boc-4-hydroxymethylpiperidine (deprotonated).

  • Regioselectivity: Attack occurs exclusively at the C4 position (para to

    
    ), displacing the fluorine. This yields the desired 3-fluoro-4-nitrophenoxy architecture.[1]
    
  • Protection: The piperidine nitrogen must be Boc-protected to prevent competitive N-arylation.[1]

Diagram 1: Synthetic Workflow (DOT Visualization)

SynthesisWorkflow SM1 3,4-Difluoronitrobenzene (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex NaH, THF, 0°C SM2 N-Boc-4-hydroxymethylpiperidine (Nucleophile) SM2->Complex Inter Intermediate: N-Boc-4-[(3-F-4-NO2-phenoxy)methyl]piperidine Complex->Inter -F (Leaving Group) Para-substitution Product FINAL PRODUCT: 4-[(3-F-4-NO2-phenoxy)methyl]piperidine Inter->Product TFA/DCM (Boc Deprotection)

Caption: Figure 1. Regioselective synthesis via


 mechanism.[1] The nitro group directs nucleophilic attack to the para-fluorine, ensuring the correct 3-fluoro-4-nitro isomer.

Physicochemical Profiling & Structural Analysis[1]

Understanding the electronic and physical properties is essential for using this scaffold in drug design.[1]

Table 1: Physicochemical Properties
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 254.26 g/mol Fragment-like; allows room for further coupling.[1]
cLogP 1.8 - 2.1Moderate lipophilicity; good membrane permeability.[1]
pKa (Piperidine NH) 10.8Highly basic; exists as cation at physiological pH (7.4).[1]
H-Bond Donors 1 (NH)Critical for binding site interactions.[1]
H-Bond Acceptors 4 (O, N, F)Includes the nitro group oxygens and ether oxygen.
TPSA ~55 ŲWell within the range for CNS or oral bioavailability.[1]
Spectroscopic Signature (Validation)
  • 
     NMR:  The fluorine atom typically appears around -115 to -120 ppm  (relative to 
    
    
    
    ). It will show coupling to the aromatic protons (
    
    
    ), typically splitting the H2 proton (between F and ether) into a doublet of doublets.
  • 
     NMR:  The methylene linker (
    
    
    
    ) appears as a doublet around 3.9 ppm (
    
    
    ). The aromatic region will show a characteristic pattern: a triplet-like signal for the proton ortho to Fluorine, and a doublet for the proton ortho to Nitro.

Functional Derivatization (The "Warhead" Potential)

The primary utility of this compound lies in the reduction of the nitro group to an aniline.[1] The resulting 3-fluoro-4-aminophenoxy moiety is a "privileged" kinase inhibitor scaffold (e.g., mimicking the hinge-binding region).

Reduction Protocol Choice:

  • Catalytic Hydrogenation (

    
    ):  Cleanest method, but requires care if the piperidine is unprotected (poisoning of catalyst by amines).
    
  • Iron/Ammonium Chloride (

    
    ):  Chemoselective; tolerates other reducible groups (like alkenes) if present in derivatives.[1]
    
Diagram 2: Downstream Derivatization

Derivatization Core 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine Aniline Intermediate: 3-Fluoro-4-amino-derivative Core->Aniline H2, Pd/C or Fe/NH4Cl Target1 Urea Derivatives (Kinase Inhibitors) Aniline->Target1 + Isocyanates Target2 Amide Coupling (Peptidomimetics) Aniline->Target2 + Carboxylic Acids (HATU/DIPEA) Target3 Heterocyclization (Benzimidazoles) Aniline->Target3 + Orthoesters (Cyclization)

Caption: Figure 2. Functional transformation of the nitro-scaffold into bioactive classes via aniline intermediates.

Experimental Protocols

Safety Warning: Nitroaromatics are potentially explosive and toxic.[1] Fluorinated aromatics can be skin irritants.[1] Perform all reactions in a fume hood.

Protocol A: Synthesis via (Scale: 10 mmol)
  • Preparation: In a dry 100 mL round-bottom flask, dissolve N-Boc-4-hydroxymethylpiperidine (2.15 g, 10 mmol) in anhydrous THF (30 mL).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% in oil, 0.44 g, 11 mmol) portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add a solution of 3,4-difluoronitrobenzene (1.59 g, 10 mmol) in THF (10 mL) dropwise over 15 minutes.

    • Note: The solution will turn yellow/orange immediately.[1]

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Deprotection: Dissolve the crude oil in DCM (20 mL). Add Trifluoroacetic Acid (TFA, 5 mL).[1] Stir for 2 hours. Evaporate volatiles.[1] Basify with

    
     to obtain the free base.[1]
    
Protocol B: Nitro Reduction (Iron-Mediated)
  • Dissolution: Dissolve the nitro compound (1.0 eq) in Ethanol/Water (3:1 ratio).[1]

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux: Heat to 80°C for 2 hours. The reaction mixture will turn dark brown/rust color.[1]

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1]

  • Isolation: Concentrate the filtrate. The resulting aniline is sensitive to oxidation; use immediately or store under inert gas.[1]

References

  • World Intellectual Property Organization. (2001).[1] Process for the synthesis of 4-(4'-fluorophenyl)-piperidines and ether derivatives. WO2001002357A2.[1] Link

  • Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry.[1][3][4][5][6] J. Med.[1][7] Chem., 58(21), 8315–8359.[1] Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discussion on fluorinated piperidine scaffolds). Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride.[1] (Analogous scaffold data). Link

  • BenchChem. (2025).[1][2] 3-Fluoro-4-nitrobenzaldehyde Oxime as a Versatile Intermediate.[1][2] (Reactivity of the 3-fluoro-4-nitro moiety).[2][8] Link

Sources

An In-Depth Technical Guide to the Properties of Halogenated and Nitrated Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Core Principles and Practical Methodologies for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Scaffold of Significant Pharmacological Interest

The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2] Strategic functionalization of this privileged structure with halogens, especially fluorine, and nitro groups can profoundly modulate its physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of halogenated and nitrated phenylpiperidine derivatives, with a focus on fluorinated and nitrated examples. We will explore the causal relationships behind their synthesis, delve into their structure-activity relationships (SAR), and provide detailed experimental protocols for their characterization and evaluation. While the specific combination of a fluorinated nitrophenoxy piperidine is a niche area, a broader examination of how these functional groups independently and collectively influence the phenylpiperidine core offers invaluable insights for drug design and development. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the nitro group, a potent electron-withdrawing moiety, significantly alters electronic properties and can serve as a handle for further chemical modification.[3][4]

Synthesis of Halogenated and Nitrated Phenylpiperidine Derivatives: A Mechanistic Approach

The synthesis of these derivatives often hinges on nucleophilic aromatic substitution (SNAAr), a versatile and widely employed reaction in medicinal chemistry. The rationale behind this choice lies in the ability to form a carbon-nitrogen or carbon-oxygen bond between the piperidine ring and a functionalized aromatic system.

A representative synthesis is that of 4-(2-fluoro-4-nitrophenyl)piperidine.[5] This process typically involves the reaction of a piperidine with a di-substituted benzene ring bearing a nitro group and a halogen. The nitro group plays a crucial role in this reaction; its strong electron-withdrawing nature activates the aromatic ring towards nucleophilic attack by the piperidine nitrogen, facilitating the displacement of the leaving group (in this case, another halogen).[5]

Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)piperidine

This protocol outlines a general procedure for the synthesis of 4-(2-fluoro-4-nitrophenyl)piperidine via nucleophilic aromatic substitution.

Reagents and Materials:

  • 1,2-difluoro-4-nitrobenzene

  • Piperidine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMF, add piperidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(2-fluoro-4-nitrophenyl)piperidine.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAAr reaction.

  • Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products.

1,2-difluoro-4-nitrobenzene 1,2-difluoro-4-nitrobenzene Reaction_Mixture Reaction Mixture (80-90°C) 1,2-difluoro-4-nitrobenzene->Reaction_Mixture Piperidine Piperidine Piperidine->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Product 4-(2-Fluoro-4-nitrophenyl)piperidine Purification->Product Ligand Fluorinated Nitrophenoxy Piperidine Derivative Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein G-protein (Gi/o) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia K_Channel ↑ K+ efflux Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ influx Ion_Channels->Ca_Channel K_Channel->Analgesia Ca_Channel->Analgesia

Caption: General signaling pathway for opioid receptor agonists.

In Vitro and Analytical Methodologies

Experimental Protocol: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for opioid receptors. [6] Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells)

  • Radioligand (e.g., [3H]diprenorphine)

  • Test compound (halogenated and nitrated phenylpiperidine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd), and the test compound at various concentrations. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known non-labeled ligand.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Analytical Characterization: The Role of 19F NMR

For fluorinated derivatives, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool. [7]It provides valuable information about the chemical environment of the fluorine atoms in the molecule.

Key Advantages of 19F NMR:

  • High Sensitivity: The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis.

  • Wide Chemical Shift Range: The chemical shifts of 19F are highly sensitive to the local electronic environment, providing detailed structural information.

  • Lack of Background Signals: Since fluorine is not typically present in biological matrices or common laboratory solvents, 19F NMR spectra are generally free of background signals. [7]

Conclusion and Future Directions

Halogenated and nitrated phenylpiperidine derivatives represent a rich area of medicinal chemistry with significant therapeutic potential. The strategic incorporation of fluorine and nitro groups provides a powerful means to fine-tune the physicochemical and pharmacological properties of these compounds. A deep understanding of their synthesis, SAR, and mechanism of action is crucial for the rational design of novel drug candidates with improved efficacy and safety profiles. Future research in this area will likely focus on exploring a wider range of substitution patterns, elucidating the molecular basis of their interactions with biological targets, and leveraging computational tools to predict their properties and guide their design.

References

  • BenchChem. (2025). Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging. BenchChem.
  • Le, T. M., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 4(7), 1079-1088.
  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
  • Issayeva, U., et al. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 30(13), 2845.
  • Kucherbayev, A. R., et al. (2025). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Molecules, 30(20), 4589.
  • EvitaChem. (n.d.). Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217). EvitaChem.
  • Chen, Y., et al. (2018). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 156, 736-747.
  • Koperniku, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(21), 13395.
  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Janssen, P. A. J. (1962). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines.
  • Cherney, R. J., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968.
  • Li, Z., et al. (2013). Discovery and Preliminary Structure-Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(5), 473-477.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 41(16), 8086-8101.
  • Mushtaq, N., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Applied Pharmaceutical Science, 7(3), 073-080.
  • Ripa, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Molecules, 28(13), 5101.
  • Kumar, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9576-9588.
  • Wallach, J., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
  • Kumar, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.
  • Li, Z., et al. (2013). Discovery and Preliminary Structure-Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. eScholarship, University of California.
  • Singh, P., et al. (2014). Recent developments on the structure-activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 4(69), 36561-36587.
  • Balasubramaniam, B., & Jones, A. M. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS ONE, 20(9), e0312345.
  • Liu, Y., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3049-3059.
  • Balasubramaniam, B., & Jones, A. M. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS ONE, 20(9), e0312345.

Sources

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine (CAS 1282811-08-8): A Comprehensive Technical Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of library synthesis and the pharmacokinetic viability of the final drug candidates. 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is a highly versatile scaffold that bridges a lipophilic, electron-deficient aromatic system with a hydrophilic, basic piperidine ring.

As an application scientist overseeing hit-to-lead campaigns, I frequently deploy this specific building block when designing Type II kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. The molecule provides two orthogonal handles for functionalization: a secondary amine (piperidine) for rapid N-alkylation or acylation, and a nitro group that serves as a stable, masked aniline for late-stage cross-coupling.

This whitepaper details the physicochemical profile, the mechanistic rationale behind its structural features, and field-proven, self-validating synthetic workflows for its utilization.

Physicochemical Profiling & Nomenclature

To ensure rigorous tracking across compound management systems and electronic laboratory notebooks (ELNs), the quantitative data and nomenclature for this building block are standardized below.

PropertyValue
Chemical Name 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine
CAS Registry Number 1282811-08-8[1]
Common Synonyms 4-((3-fluoro-4-nitrophenoxy)methyl)piperidine; Piperidine, 4-[(3-fluoro-4-nitrophenoxy)methyl]-
Molecular Formula C12H15FN2O3
Molecular Weight 254.26 g/mol
Physical State Solid (Typically handled as an HCl or TFA salt for bench stability)
Hydrogen Bond Donors / Acceptors 1 / 4

Strategic Utility in Drug Design: Causality & Rationale

The architecture of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is not arbitrary; it is engineered to solve specific medicinal chemistry challenges.

  • The 3-Fluoro-4-nitrophenoxy Motif: Anilines are notorious for their susceptibility to oxidation and their potential to form reactive metabolites. By installing a nitro group, we mask the amine during harsh upstream synthetic steps (e.g., reductive aminations on the piperidine). Furthermore, the fluorine atom positioned ortho to the nitro/amino group exerts a strong inductive electron-withdrawing effect. This lowers the

    
     of the resulting aniline post-reduction, which reduces hERG channel blocking liabilities and improves passive membrane permeability. Recent literature highlights the critical role of 3-fluoro-4-nitrophenoxy derivatives in optimizing binding affinity for novel antimalarial targets, such as Plasmodium falciparum Protein Kinase 6 (PfPK6) (Ong et al., 2023)[2].
    
  • The Piperidine Linker: The piperidine ring is a privileged pharmacophore. It introduces a basic center (

    
     ~9.5) that significantly enhances the aqueous solubility of otherwise flat, lipophilic kinase inhibitors. The secondary amine allows for divergent library generation via Buchwald-Hartwig aminations, amide couplings, or 
    
    
    
    alkylations.

Synthetic Workflows & Methodologies

The following protocols detail the synthesis of the scaffold and its downstream functionalization. Every protocol is designed as a self-validating system , ensuring that researchers can verify intermediate integrity before proceeding, thereby preventing the propagation of synthetic failures.

Protocol A: Synthesis of the Boc-Protected Scaffold (Williamson Ether Synthesis)
  • Causality & Rationale: We utilize tert-butyl 4-(bromomethyl)piperidine-1-carboxylate to prevent unwanted N-alkylation of the piperidine nitrogen. Potassium carbonate (

    
    ) is selected as a mild base because its basicity is perfectly matched to deprotonate 3-fluoro-4-nitrophenol (
    
    
    
    ~7.5) without degrading the starting materials. Dimethylformamide (DMF) provides the optimal dielectric constant to accelerate the
    
    
    displacement.
  • Self-Validating System: The reaction progress is monitored by LC-MS. Successful etherification is confirmed by the disappearance of the phenol peak and the emergence of a product mass at

    
     or 
    
    
    
    .
  • Step-by-Step Procedure:

    • Charge an oven-dried round-bottom flask with 3-fluoro-4-nitrophenol (1.0 eq) and anhydrous

      
       (2.0 eq) in anhydrous DMF (0.2 M).
      
    • Stir the suspension at ambient temperature for 30 minutes. The solution will turn deep yellow/orange, indicating phenoxide formation.

    • Add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.1 eq) dropwise via syringe.

    • Elevate the temperature to 80°C and stir for 12 hours under a nitrogen atmosphere.

    • Quench the reaction by pouring it into ice water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF) and brine, dry over

      
      , and concentrate under reduced pressure.
      
Protocol B: Boc-Deprotection to Yield CAS 1282811-08-8
  • Causality & Rationale: Acidic cleavage using Trifluoroacetic acid (TFA) is highly selective for the tert-butyl carbamate, leaving the aryl ether and nitro group strictly intact. The resulting TFA salt is highly stable against atmospheric oxidation.

  • Self-Validating System:

    
    -NMR (in DMSO-
    
    
    
    ) must show the complete disappearance of the intense 9-proton singlet at ~1.40 ppm (the tert-butyl group).
  • Step-by-Step Procedure:

    • Dissolve the Boc-protected intermediate from Protocol A in Dichloromethane (DCM) to achieve a 0.1 M solution.

    • Cool the flask to 0°C using an ice bath.

    • Add TFA dropwise (volume equal to 20% of the DCM volume).

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine as a white to off-white solid (TFA salt).

Protocol C: Downstream Functionalization (Nitro Reduction)
  • Causality & Rationale: To utilize the molecule in kinase inhibitor assembly, the nitro group must be reduced to an aniline. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is clean and quantitative. Crucially, the reaction must be run at atmospheric pressure to prevent the hydrodefluorination of the aromatic ring.

  • Self-Validating System: LC-MS validation will show a distinct mass shift of -30 Da (conversion of

    
     to 
    
    
    
    ). Furthermore, TLC visualization under UV (254 nm) will show a highly fluorescent spot characteristic of anilines.
  • Step-by-Step Procedure:

    • Dissolve the N-functionalized piperidine derivative in Methanol (0.1 M).

    • Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon.

    • Evacuate the flask and backfill with Hydrogen gas via a balloon (repeat 3 times).

    • Stir vigorously at room temperature for 4 hours.

    • Filter the suspension through a pad of Celite to remove the catalyst, washing the filter cake with excess Methanol.

    • Concentrate the filtrate to yield the fluoro-aniline intermediate, ready for immediate amide coupling.

Mechanistic Pathway & Workflow Diagram

The following diagram illustrates the logical progression from raw starting materials to a fully functionalized drug candidate, highlighting the modularity of CAS 1282811-08-8.

G A Starting Materials: 3-Fluoro-4-nitrophenol + Boc-4-(bromomethyl)piperidine B Boc-Protected Intermediate (Ether Formation) A->B K2CO3, DMF (SN2 Reaction) C 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine CAS: 1282811-08-8 B->C TFA/DCM or HCl/Dioxane (Boc Deprotection) D Piperidine Functionalization (N-Alkylation/Acylation) C->D R-X, Base E Nitro Reduction (Aniline Generation) D->E H2, Pd/C (1 atm) (Reductive Phase) F Target Drug Candidate (e.g., PfPK6 Kinase Inhibitor) E->F Amide Coupling / Buchwald-Hartwig

Figure 1: Synthetic workflow and downstream functionalization of CAS 1282811-08-8.

References

  • Title: Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore Source: PubMed Central (PMC) / European Journal of Medicinal Chemistry URL: [Link]

  • Title: CAS No. 1282811-08-8 / 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine Source: ChemSrc Database URL: [Link]

Sources

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic methodology, and structural applications of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine .

Executive Summary

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is a functionalized heterocycle serving as a critical building block in the synthesis of bioactive small molecules. Characterized by a piperidine ring linked via a methylene bridge to a fluorinated nitrobenzene core, this scaffold combines the solubility-enhancing properties of a secondary amine with a highly reactive aryl electrophile.

This molecule is frequently employed as an intermediate in the development of kinase inhibitors (e.g., targeting c-Met or ALK) and GPCR ligands (dopamine/serotonin receptor modulators). The nitro group acts as a "masked" aniline, allowing for subsequent reduction and coupling, while the piperidine nitrogen offers a vector for solubilizing groups or further diversification.

Physicochemical Profile

The following data represents the calculated properties for the free base form of the molecule.

PropertyValueNotes
IUPAC Name 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine
Molecular Formula C₁₂H₁₅FN₂O₃
Molecular Weight 254.26 g/mol
Monoisotopic Mass 254.1067 Da
Physical State Solid (Pale yellow to off-white)Typical for nitroaromatics
LogP (Calculated) ~1.7 - 2.1Lipophilic, membrane permeable
pKa (Calculated) ~10.8 (Piperidine NH)Basic
H-Bond Donors 1 (NH)
H-Bond Acceptors 4 (N, O, F)
Structural Identifiers
  • SMILES: FC1=C(=O)C=CC(OCC2CCNCC2)=C1

  • InChI Key: (Analogous to related isomers; specific key requires registry lookup)

  • CAS Registry: While direct registry numbers exist for the direct-linked (1282187-59-0) and 3-isomer (1285439-50-0) variants, this specific 4-methyl-linked isomer is often treated as a custom synthesis intermediate or catalog item under variable IDs.

Synthetic Methodology & Mechanism

Retrosynthetic Analysis

The most robust route to 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is via Nucleophilic Aromatic Substitution (SNAr) .

Critical Regiochemistry Insight: To obtain the 3-fluoro-4-nitrophenoxy substitution pattern (where Fluorine is meta to the ether linkage and ortho to the nitro group), one must use 2,4-Difluoronitrobenzene as the electrophile, not 3,4-difluoronitrobenzene.

  • Reaction: Nucleophilic attack by the alkoxide occurs para to the activating nitro group.

  • Substrate: 2,4-Difluoronitrobenzene (F at positions 2 and 4 relative to NO₂).

  • Attack: Occurs at C4 (para to NO₂).

  • Result: The Fluorine at C2 remains, becoming position 3 relative to the new alkoxy group at C4.

Experimental Protocol

Reagents:

  • Nucleophile: N-Boc-4-hydroxymethylpiperidine (Protected to prevent N-arylation).

  • Electrophile: 2,4-Difluoronitrobenzene.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 equiv) in anhydrous THF at 0°C. Slowly add NaH (1.2 equiv, 60% dispersion) to generate the alkoxide. Stir for 30 min until gas evolution ceases.

  • Coupling: Add 2,4-Difluoronitrobenzene (1.1 equiv) dropwise. The solution will likely turn yellow/orange due to the formation of the Meisenheimer complex.

  • Reaction: Warm to room temperature (or mild heat, 50°C) and monitor via TLC/LC-MS. The reaction proceeds via the displacement of the para-fluorine.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with water and brine to remove DMF/salts.

  • Deprotection: Treat the intermediate (N-Boc-4-[(3-fluoro-4-nitrophenoxy)methyl]piperidine) with TFA/DCM (1:4 v/v) or 4M HCl in Dioxane to remove the Boc group.

  • Isolation: Basify with NaHCO₃ or NaOH to pH >10 and extract with DCM/IPA (3:1) to isolate the free amine product.

Reaction Pathway Visualization

SynthesisPathway SM1 N-Boc-4-hydroxymethyl piperidine Complex Meisenheimer Complex SM1->Complex NaH, THF (Alkoxide formation) SM2 2,4-Difluoro nitrobenzene SM2->Complex Electrophilic Attack (Para) Inter Intermediate: N-Boc-Aryl Ether Complex->Inter -F⁻ (Aromatization) Prod Target: 4-[(3-Fluoro-4-nitro phenoxy)methyl]piperidine Inter->Prod TFA/DCM (Boc Deprotection)

Figure 1: SNAr synthetic pathway highlighting the critical regioselective attack at the para-position relative to the nitro group.

Structural Biology & Pharmacophore Analysis

The 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine scaffold offers a unique "Linker-Core-Warhead" geometry:

  • Piperidine Headgroup:

    • Acts as a solvent-exposed solubilizing group in many kinase binding modes.

    • The secondary amine (pKa ~10.8) is protonated at physiological pH, forming salt bridges with aspartate/glutamate residues in the protein backbone (e.g., Asp in the solvent front of kinases).

  • Methylene Linker:

    • Provides rotational freedom, allowing the aryl group to orient into deep hydrophobic pockets without steric clash from the piperidine ring.

  • 3-Fluoro-4-nitroaryl Core:

    • Electronic Effects: The fluorine atom at position 3 exerts an inductive electron-withdrawing effect, deactivating the ring but also modulating the pKa of the eventual aniline (post-reduction).

    • Conformation: The fluorine atom can induce specific torsion angles via dipole-dipole interactions with the nitro group or adjacent carbonyls in peptide backbones.

    • Metabolic Stability: Fluorine substitution blocks metabolic oxidation at the C3 position (a common "soft spot" for CYP450 metabolism).

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).[1]

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for nitroaromatics), safety goggles, and lab coat.

  • Energetic Potential: While not a primary explosive, nitro-compounds can be energetic. Avoid subjecting the dry solid to high heat or friction.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in the waste stream.

References

  • Sigma-Aldrich. 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride Product Sheet. (Analogous scaffold properties). Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 112649695: 4-[(3-Methyl-5-nitrophenoxy)methyl]piperidine. (Structural analog data). Retrieved from .

  • Saeedi, S. et al. (2025).[2] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.[2] ChemMedChem.[2] (Methodology for SNAr on piperidine ethers). Retrieved from .

  • Matrix Scientific. 4-(2-Fluoro-4-nitrophenoxy)-piperidine hydrochloride Product Data. (Isomeric comparison). Retrieved from .

Sources

The Compass of Interaction: A Technical Guide to the Structure-Activity Relationship of Nitrophenoxy Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of nitrophenoxy piperidines, a chemical scaffold with significant potential in drug discovery. For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between the structural features of these molecules and their biological activity is paramount for the rational design of novel therapeutics. While direct and extensive research on nitrophenoxy piperidines as a distinct class is emerging, this document synthesizes established principles from related piperidine-based compounds to provide a robust framework for future investigation.

The Architectural Blueprint: Core Scaffold and Rationale for Investigation

The nitrophenoxy piperidine scaffold marries two critical pharmacophoric elements: the piperidine ring and a nitrophenoxy moiety. The piperidine ring, a ubiquitous feature in pharmaceuticals, is prized for its ability to improve pharmacokinetic properties and serve as a versatile anchor for interacting with diverse biological targets[1]. Its conformational flexibility allows it to adapt to the steric demands of binding pockets, enhancing druggability[2].

The nitrophenoxy group, characterized by its electron-withdrawing nitro (-NO2) group on a phenyl ether linked to the piperidine, significantly influences the molecule's electronic properties and potential for specific biological interactions[3]. The nitro group can participate in hydrogen bonding and other electrostatic interactions within a receptor's active site, potentially contributing to binding affinity and selectivity[4][5]. This unique combination of a flexible, pharmacokinetically favorable ring system and an electronically active aromatic group makes the nitrophenoxy piperidine scaffold a compelling starting point for the development of novel modulators of various biological targets, including receptors in the central nervous system[6][7].

Deconstructing the Scaffold: A Systematic Approach to SAR

The biological activity of nitrophenoxy piperidines can be systematically modulated by strategic modifications at three key positions. The following sections explore the anticipated impact of these modifications, drawing parallels from well-documented SAR studies of related piperidine derivatives.

The Piperidine Nitrogen (N1): A Gateway to Affinity and Selectivity

The nitrogen atom of the piperidine ring is a critical determinant of a compound's pharmacological profile. Modifications at this position can profoundly impact binding affinity, selectivity, and functional activity at the target receptor.

  • Small Alkyl Substituents: Generally, small alkyl groups like methyl often result in moderate affinity for various receptors.

  • Larger, Lipophilic Groups: The introduction of larger, more lipophilic substituents, such as phenethyl or benzyl groups, can significantly enhance affinity, particularly for receptors with hydrophobic pockets, such as opioid receptors[8]. This modification can improve van der Waals interactions within the binding site.

  • Polar Substituents: The incorporation of polar groups can influence solubility and the potential for hydrogen bonding, which may be crucial for interacting with specific amino acid residues.

The Nitrophenoxy Moiety: Fine-Tuning Electronic and Steric Interactions

The substitution pattern on the phenoxy ring, particularly the position of the nitro group, is expected to be a key driver of potency and selectivity.

  • Position of the Nitro Group: The ortho, meta, or para positioning of the nitro group relative to the piperidine ether linkage will alter the molecule's dipole moment and the accessibility of the nitro group for interactions. For instance, the oxygen atoms of a meta-positioned nitro group have been shown to interact with arginine residues in an opioid receptor model[4].

  • Additional Substituents on the Phenyl Ring: The introduction of other substituents (e.g., halogens, alkyl, or methoxy groups) on the phenyl ring can modulate lipophilicity, electronic distribution, and steric bulk. These modifications can be used to probe the topology of the receptor's binding pocket and optimize interactions. For example, in a series of oximino-piperidino-piperidines, substitutions at the 4-position of a phenyl ring were well-tolerated and influenced CCR5 antagonism[9].

The Piperidine Ring: Conformational Constraints and Additional Interactions

Substitution on the carbon atoms of the piperidine ring can influence the molecule's conformational preferences and introduce new points of interaction with the target. While less commonly explored in the initial stages of SAR, these modifications can be crucial for optimizing lead compounds.

In the Laboratory: Synthesis and Biological Evaluation

A robust SAR campaign is underpinned by efficient synthetic methodologies and reliable biological assays. This section provides a representative experimental protocol for the synthesis of a core nitrophenoxy piperidine scaffold and a general method for its biological evaluation.

Synthesis of a Core Nitrophenoxy Piperidine Scaffold

The synthesis of nitrophenoxy piperidines is often achieved through a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing nitro group facilitates the displacement of a leaving group (typically a halogen) on the aromatic ring by the nucleophilic piperidine nitrogen[1].

Protocol: Synthesis of 2-Nitro-5-piperidinophenol [1]

Materials:

  • 5-fluoro-2-nitrophenol

  • Piperidine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide (5-10 mL per mmol of the limiting reagent)[1].

  • Addition of Nucleophile: To the stirring suspension, add piperidine (1.2 eq) dropwise at room temperature[1].

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 3-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC)[1].

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water[1].

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF)[1].

  • Washing: Combine the organic layers and wash them sequentially with deionized water and brine[1].

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator[1].

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Nitro-5-piperidinophenol as a solid[1].

Biological Evaluation: Radioligand Binding Assay

To determine the affinity of newly synthesized nitrophenoxy piperidine derivatives for a specific receptor (e.g., opioid or sigma receptors), a radioligand binding assay is a standard and robust method[10].

Protocol: General Radioligand Binding Assay [10]

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO cells)

  • Radioligand specific for the target receptor (e.g., -pentazocine for sigma-1 receptors)[10]

  • Synthesized nitrophenoxy piperidine compounds (test compounds)

  • Unlabeled ligand for determining non-specific binding (e.g., (+)-pentazocine)[10]

  • Assay buffer (e.g., Tris buffer)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the unlabeled ligand in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand, and either the assay buffer (for total binding), the unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Path Forward: Workflows and Pathways

To conceptualize the process of SAR exploration and the potential mechanism of action of nitrophenoxy piperidines, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Scaffold_Selection Select Core Scaffold (Nitrophenoxy Piperidine) Analog_Design Design Analogs (Vary R1, R2, R3) Scaffold_Selection->Analog_Design Synthesis Chemical Synthesis (e.g., SNAr) Analog_Design->Synthesis Purification_Characterization Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification_Characterization Primary_Screening Primary Screening (e.g., Binding Assay) Purification_Characterization->Primary_Screening Test Compounds Secondary_Assay Secondary Assay (e.g., Functional Assay) Primary_Screening->Secondary_Assay ADME_Tox In Vitro ADME/Tox Secondary_Assay->ADME_Tox SAR_Analysis SAR Analysis ADME_Tox->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) exploration of nitrophenoxy piperidines.

Opioid_Signaling Ligand Nitrophenoxy Piperidine (Agonist) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds to G_Protein Gi/o Protein Activation MOR->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC Ca_Channel ↓ Ca²⁺ Influx G_Protein->Ca_Channel K_Channel ↑ K⁺ Efflux G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Caption: A putative signaling pathway for a nitrophenoxy piperidine acting as a mu-opioid receptor agonist.

Quantitative Data Summary

Due to the limited availability of direct, comparative studies on a series of nitrophenoxy piperidine analogs, a comprehensive quantitative data table is not feasible at this time. However, as research in this specific area progresses, it is anticipated that data tables summarizing the binding affinities (Ki or IC₅₀ values) and functional activities (EC₅₀ or Emax values) against various biological targets will become available. Researchers are encouraged to build such tables as they generate data from their own SAR campaigns, using the following template:

Compound IDR¹ (N-substituent)R² (Phenoxy Substituent)Target Binding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
1a -CH₃4-NO₂DataData
1b -CH₂CH₂Ph4-NO₂DataData
2a -CH₃3-NO₂DataData
2b -CH₂CH₂Ph3-NO₂DataData

Conclusion and Future Directions

The nitrophenoxy piperidine scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide has provided a foundational framework for understanding the potential structure-activity relationships of this class of compounds by synthesizing knowledge from related, well-studied piperidine derivatives. The key to unlocking the full potential of nitrophenoxy piperidines lies in the systematic synthesis and biological evaluation of analog libraries. Future research should focus on:

  • Diverse Library Synthesis: The creation of a diverse library of nitrophenoxy piperidines with systematic variations at the piperidine nitrogen, the nitrophenoxy ring, and the piperidine ring itself.

  • Broad Biological Screening: Screening these libraries against a wide range of biological targets, particularly those in the central nervous system, to identify initial hits.

  • In-depth Mechanistic Studies: For promising hits, detailed mechanistic studies, including functional assays and structural biology, will be crucial to elucidate their mode of action.

By following a logical and iterative process of design, synthesis, and evaluation, the scientific community can effectively navigate the SAR landscape of nitrophenoxy piperidines and potentially uncover new chemical entities with significant therapeutic value.

References

  • Palin, R., Barn, D. R., Clark, J. K., Cottney, J. E., Cowley, P. M., Crockatt, M., ... & Wren, P. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Kabilan, S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. DARU Journal of Pharmaceutical Sciences, 20(1), 80. [Link]

  • Huang, H., et al. (2020). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. ACS Chemical Neuroscience, 11(18), 2845-2857. [Link]

  • Palani, A., et al. (2002). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Journal of Medicinal Chemistry, 45(15), 3143-3160. [Link]

  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153.
  • Rizvi, S. A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. DARU Journal of Pharmaceutical Sciences, 20(1), 80. [Link]

  • Lattanzi, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1746-1756. [Link]

  • Khan, I., et al. (2015). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 4(3), 1-10. [Link]

  • Naicker, L., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-792. [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

  • Lattanzi, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1746-1756. [Link]

  • Manjusha, V., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]

  • Lattanzi, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1746-1756. [Link]

  • Abbas, R., Willette, R. E., & Edwards, J. M. (1977). Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. Journal of Pharmaceutical Sciences, 66(11), 1583-1585. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Naicker, L., et al. (2015). Pharmacological screening of synthetic piperidine derivatives. Durban University of Technology, DUT Open Scholar. [Link]

  • Bhasker, N., et al. (2015). Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. Der Pharmacia Lettre, 7(1), 8-13. [Link]

  • Kaczmarek, E., et al. (2008). Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. Postepy higieny i medycyny doswiadczalnej (Online), 62, 22-30.
  • Zadykowicz, B., et al. (2023). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. International Journal of Molecular Sciences, 24(16), 12975. [Link]

  • Taylor & Francis. (n.d.). Nitro group – Knowledge and References. Retrieved from [Link]

  • Dounay, A. B., et al. (2023). Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. Molecules, 28(8), 3410. [Link]

  • Gorczyca, L. R., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience, 16(1), 16-29. [Link]

  • Kovaleva, A. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [Link]

  • Kovaleva, A. G., et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Reddy, G. S., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(5), 6333-6338. [Link]

  • Sarwat, S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 723-728.
  • Gholipour, H., et al. (2024). Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids. RSC Advances, 14(42), 30756-30771. [Link]

  • Smith, H. E. (2010). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. International Journal of Molecular Sciences, 11(5), 1948-1971. [Link]

Sources

Methodological & Application

Application Note: Precision Functionalization of 3,4-Difluoronitrobenzene via SNAr

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

3,4-Difluoronitrobenzene (3,4-DFNB) is a high-value fluorinated building block, most notably serving as the starting material for the oxazolidinone antibiotic Linezolid (Zyvox®). Its utility stems from the unique electronic environment created by the interplay between the two fluorine atoms and the nitro group.

For the medicinal chemist, 3,4-DFNB offers a predictable "reaction decision tree." The reactivity is governed by the nitro group , which acts as the primary directing element.

  • C-4 Position (Para): Highly activated. The fluorine at C-4 is para to the nitro group, allowing for strong resonance stabilization of the Meisenheimer intermediate. This is the primary site of nucleophilic attack.

  • C-3 Position (Meta): Deactivated relative to C-4. While the C-3 fluorine is inductively activated by the adjacent fluorine, it lacks the resonance stabilization from the nitro group.

Key Application: The selective displacement of the C-4 fluorine with morpholine is the industry-standard first step in Linezolid synthesis.

Mechanistic Principles & Regioselectivity

Understanding the "Why" is critical for troubleshooting. The SNAr reaction does not follow a concerted mechanism (like SN2); it proceeds via an addition-elimination pathway involving an anionic intermediate (Meisenheimer complex).

The Regioselectivity Filter

Why does the nucleophile attack C-4 and not C-3?

  • Para-Attack (C-4): The negative charge in the intermediate can be delocalized onto the oxygens of the nitro group.[1] This dramatically lowers the activation energy (

    
    ).
    
  • Meta-Attack (C-3): The negative charge cannot be delocalized onto the nitro group; it remains confined to the carbon skeleton.[1] This pathway has a significantly higher

    
    .
    
Visualization: Reaction Energy Landscape

The following diagram maps the kinetic decision tree for the reaction.

SNAr_Mechanism Substrate 3,4-Difluoronitrobenzene (Substrate) Decision Nucleophilic Attack Substrate->Decision Nuc Nucleophile (e.g., Morpholine) Nuc->Decision Path_Para Path A: Attack at C-4 (Para to NO2) Decision->Path_Para Kinetic Preference Path_Meta Path B: Attack at C-3 (Meta to NO2) Decision->Path_Meta High Barrier Complex_Para Meisenheimer Complex A (Stabilized by NO2 Resonance) Path_Para->Complex_Para Complex_Meta Meisenheimer Complex B (NO Resonance Stabilization) Path_Meta->Complex_Meta Prod_Para Product A (Major) 3-Fluoro-4-substituted-nitrobenzene Complex_Para->Prod_Para Fast Elimination of F- Prod_Meta Product B (Trace/None) 4-Fluoro-3-substituted-nitrobenzene Complex_Meta->Prod_Meta Slow

Caption: Kinetic pathway analysis showing the resonance-driven preference for C-4 substitution.

Standardized Protocols

Protocol A: C-N Bond Formation (Linezolid Intermediate)

This protocol describes the synthesis of 3-fluoro-4-morpholinonitrobenzene . This is a robust, self-validating system where color change (yellow to intense orange/red) often indicates reaction progress.

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 equiv)[2]

  • Morpholine (1.1 - 1.2 equiv)

  • Base:

    
     (1.5 equiv) or DIPEA (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Experimental Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 3,4-DFNB (10 mmol, 1.59 g) and anhydrous MeCN (20 mL).

  • Base Addition: Add powdered

    
     (15 mmol, 2.07 g). Note: If using DIPEA, add it after the morpholine to minimize side reactions.
    
  • Nucleophile Addition: Add Morpholine (11 mmol, 0.96 mL) dropwise over 10 minutes at Room Temperature (RT).

    • Observation: Reaction is exothermic. Monitor internal temp; do not exceed 40°C during addition.

  • Reaction: Heat to reflux (80-82°C) for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1). Product is more polar than starting material.

  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      /KF).
      
    • Concentrate filtrate under reduced pressure.

    • Recrystallize residue from Ethanol/Water or purify via silica flash chromatography.

  • Yield: Expect 90–98% as yellow crystalline solid.

Protocol B: C-O Bond Formation (Ether Synthesis)

Reaction with alkoxides requires stricter moisture control to prevent hydrolysis of the fluorine to a phenol.

Reagents:

  • 3,4-DFNB (1.0 equiv)

  • Alcohol (R-OH) (1.1 equiv)

  • Base: NaH (1.1 equiv) or

    
     (1.5 equiv)
    
  • Solvent: DMF or THF (anhydrous)

Modifications:

  • Temperature: Usually requires 0°C start to prevent bis-substitution, warming to RT.

  • Quench: Must quench carefully with saturated

    
     to neutralize residual alkoxide.
    

Critical Process Parameters (CPP) & Troubleshooting

Success in SNAr depends on managing the leaving group (Fluoride) and the byproduct (HF).

Data Summary: Solvent & Base Effects
ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) Polar aprotic; stabilizes the transition state; easy removal.
DMF/DMSOHigher rate (better solubility), but harder to remove during workup.
EthanolGreen alternative; slower kinetics due to H-bonding with nucleophile.
Base

Cheap; effectively scavenges HF; forms insoluble KF byproduct.
DIPEA/TEASoluble organic bases; good for homogeneous kinetics but require acid wash.
Leaving Group Fluorine F is the best leaving group for SNAr (unlike SN2) due to high electronegativity stabilizing the intermediate.
Troubleshooting Logic Flow

Use this diagram to diagnose low yields or impurities.

Troubleshooting Problem Issue Detected Type1 Starting Material Remains Problem->Type1 Type2 Bis-Substitution (Product + Impurity) Problem->Type2 Type3 Hydrolysis (Phenol Formation) Problem->Type3 Sol1 Increase Temp or Switch to DMF Type1->Sol1 Sol2 Lower Temp or Reduce Nuc Equivs Type2->Sol2 Sol3 Dry Solvent Needed (Check Water Content) Type3->Sol3

Caption: Diagnostic workflow for common SNAr failure modes.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • HF Generation: The reaction generates Hydrogen Fluoride (HF) in situ. While usually neutralized immediately by the base, the reaction mixture should be treated as potentially corrosive.

  • Skin Absorption: 3,4-DFNB is a potent skin irritant and can be absorbed through the skin.[3] Wear nitrile gloves and long sleeves.

  • Thermal Runaway: Nitro-compounds are energetic. Do not overheat the reaction mixture in a closed system without pressure relief.

Disposal:

  • Aqueous waste streams will contain Fluoride salts (KF/NaF). Do not mix with acidic waste streams (risk of HF gas evolution).

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679.[4]

  • Perrault, W. R., et al. (2003). "Process Research and Development of the Oxazolidinone Antibacterial Linezolid." Organic Process Research & Development, 7(4), 533–546.

  • Terrier, F. (2013). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. (General Reference for SNAr Mechanism).

  • Fisher Scientific. (2021). "Safety Data Sheet: 3,4-Difluoronitrobenzene."

Sources

Reducing nitro groups in 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reduction of Nitro Groups in Fluorinated Piperidine Scaffolds

Abstract & Strategic Overview

The reduction of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine presents a classic chemoselectivity challenge in medicinal chemistry: converting a nitro group to an aniline without compromising the sensitive carbon-fluorine (C-F) bond or the secondary amine of the piperidine ring.

While catalytic hydrogenation is the industrial standard for nitro reduction, the presence of an ortho-fluorine substituent (relative to the nitro group) increases the risk of hydrodefluorination , a side reaction driven by the high lattice energy of metal fluoride formation on catalyst surfaces. Furthermore, the free secondary amine in the piperidine moiety can act as a catalyst poison or induce side reactions if not properly managed.

This guide provides two field-proven protocols:

  • Method A (Catalytic Hydrogenation): Optimized for scale and speed, utilizing specific catalyst poisoning strategies to retain the fluorine atom.

  • Method B (Dissolving Metal Reduction): A robust, iron-mediated protocol offering near-perfect chemoselectivity for smaller batches or highly sensitive substrates.

Decision Matrix: Selecting the Right Protocol

Before initiating the experiment, use the following logic flow to determine the optimal method for your specific constraints.

DecisionMatrix Start START: Define Constraints Scale Batch Scale? Start->Scale Equipment High-Pressure Reactor Available? Scale->Equipment > 10 grams Purity Is Fluorine Retention Critical (>99%)? Scale->Purity < 10 grams MethodA METHOD A: Catalytic Hydrogenation (Pd/C or Pt/C) Equipment->MethodA Yes MethodB METHOD B: Fe/NH4Cl Reduction (Chemical Reduction) Equipment->MethodB No Purity->MethodA No (Speed Priority) Purity->MethodB Yes (Risk Averse) Condition1 Use Sulfided Pt/C to prevent defluorination MethodA->Condition1 Optimization

Figure 1: Strategic decision tree for selecting the reduction methodology based on scale, equipment, and chemoselectivity requirements.

Method A: Catalytic Hydrogenation (Scalable Protocol)

Principle: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is efficient but aggressive. To prevent the cleavage of the C-F bond (hydrodefluorination), we employ mild conditions (atmospheric pressure) or switch to a sulfided platinum catalyst which is less active toward halogen-carbon bonds.

Chemo-selectivity Note: The secondary amine of the piperidine is basic. If using the free base, it may poison the catalyst. It is recommended to run this reaction on the HCl salt of the piperidine or add 1 equivalent of acetic acid.

Materials
  • Substrate: 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine (1.0 eq)

  • Catalyst: 5% Pd/C (50% wet) OR 5% Pt/C (sulfided) for maximum safety.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Additive: Acetic Acid (1.0 eq) if using free amine.

  • Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (30 psi).

Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol of the substrate in 50 mL of MeOH.

    • Critical: If the substrate is a free amine, add 10 mmol (0.6 mL) of Glacial Acetic Acid to protonate the piperidine nitrogen. This prevents catalyst poisoning.

  • Catalyst Addition: Under a gentle stream of Nitrogen (to prevent ignition), carefully add 5% Pd/C (10 wt% loading relative to substrate mass).

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x).

    • Purge the vessel with Hydrogen (3x).

    • Stir vigorously at Room Temperature (20-25°C) under 1 atm H₂ (balloon) for 4-6 hours.

    • Caution: Do not heat. Elevated temperatures (>40°C) significantly increase the rate of defluorination [1].

  • Monitoring: Monitor by LC-MS. Look for the product mass (M+1 = 225.1 for the amine) and watch for the defluorinated impurity (M-18 relative to product).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.[1][2] Wash the pad with MeOH.

    • Concentrate the filtrate.[1][3]

    • Neutralization: If AcOH was used, redissolve residue in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

Method B: Iron/Ammonium Chloride Reduction (High Selectivity)

Principle: This method utilizes electron transfer from zero-valent iron (Fe⁰) in a protic medium. It is the "Gold Standard" for reducing nitro groups in the presence of halogens (F, Cl, Br, I) because the mechanism does not involve metal-hydride species that attack C-X bonds [2].

Materials
  • Substrate: 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine (1.0 eq)

  • Reductant: Iron Powder (Fe, 325 mesh, 5.0 eq).

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (4:1 ratio).

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron sludge), suspend the substrate (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (50 mmol) and Iron Powder (50 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The reaction typically turns a rusty brown/grey color.

    • Duration: 1 - 3 hours.[1][2] Monitor by TLC or LC-MS.

  • Workup (The "Emulsion Killer" Method):

    • Challenge: Iron reactions create fine hydroxides that clog filters and trap product.

    • Step 4a: Cool to room temperature.

    • Step 4b: Dilute with Ethyl Acetate (50 mL).

    • Step 4c: Add 1-2 mL of saturated NaHCO₃ to ensure the piperidine is in the free base form.

    • Step 4d: Filter the entire slurry through a wide pad of Celite.

    • Tip: If filtration is slow, mix the reaction slurry with an equal volume of Celite before pouring it into the funnel.

  • Purification:

    • Wash the filtrate with water (2x) and Brine (1x).

    • Dry organic layer over Na₂SO₄ and concentrate.[4]

    • This method usually yields high-purity product requiring no chromatography.

Analytical Validation & QC

To ensure the integrity of the transformation, compare the starting material and product against these key parameters.

Table 1: Key Analytical Markers

FeatureStarting Material (Nitro)Product (Aniline)Note
Appearance Yellow Solid/OilOff-white/Brown OilAnilines oxidize (darken) over time.
LC-MS (ESI+) [M+H]⁺ ≈ 255.1[M+H]⁺ ≈ 225.1Mass shift of -30 Da (Reduction).
¹H-NMR (Aromatic) Deshielded (7.8 - 8.2 ppm)Shielded (6.3 - 6.8 ppm)Upfield shift due to amine electron donation.
¹⁹F-NMR Single peakSingle peak (Shifted)Critical: Disappearance of peak indicates defluorination.

Visualizing the Workup Logic (Method B):

WorkupFlow Reaction Reaction Slurry (Fe + Product + Salts) Dilution Dilute w/ EtOAc + NaHCO3 (pH > 9) Reaction->Dilution Cool to RT Filtration Celite Filtration Dilution->Filtration Mix w/ Celite Separation Phase Separation Filtration->Separation Filtrate Waste Solid Waste (Iron Oxides) Filtration->Waste Retentate Product Organic Layer (Product) Separation->Product Top Layer

Figure 2: Optimized workup workflow for Iron-mediated reduction to prevent emulsion formation and loss of the basic piperidine product.

Troubleshooting & Safety

  • Defluorination Observed (Method A): If you see a mass peak corresponding to the non-fluorinated aniline, immediately stop. Switch to Method B or use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sites responsible for hydrogenolysis of the C-F bond [3].

  • Incomplete Reduction (Method B): If the reaction stalls, add 1-2 mL of dilute HCl (1M) to reactivate the iron surface (etching the oxide layer), then re-adjust pH at the end.

  • Piperidine Trapping: The piperidine nitrogen can coordinate to iron salts. Ensure the workup is basic (pH > 9) using NaHCO₃ or dilute NaOH to break these complexes and force the amine into the organic layer.

References

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text on controlling hydrogenolysis).
  • Fe/NH4Cl Selectivity

    • Ramadas, K., & Srinivasan, N. (1992).[3] "A mild and efficient method for the reduction of nitro compounds using iron and ammonium chloride." Synthetic Communications, 22(22), 3189-3195.[3] Link

  • Sulfided Catalysts

    • Dovell, F. S., & Greenfield, H. (1965). "Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts." Journal of the American Chemical Society, 87(12), 2767–2768. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Piperidine Etherification Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of Ether Formation in Piperidine Synthesis Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Medicinal Chemists & Process Scientists

Status: Operational Ticket Focus: Yield Enhancement & Chemoselectivity Lead Scientist: Senior Application Specialist

Introduction: The Piperidine Challenge

The piperidine ring is a pharmacophore "privileged structure," yet functionalizing it with ether linkages (C-O bonds) presents two distinct competing failure modes:

  • Chemoselectivity: The secondary amine (N-H) is significantly more nucleophilic than the hydroxyl (O-H), leading to undesired N-alkylation.

  • Elimination (E2): When synthesizing ethers from 3- or 4-hydroxypiperidines using alkyl halides, the basic conditions required to deprotonate the alcohol often trigger E2 elimination of the alkyl halide or the piperidine ring itself, crashing the yield.

This guide provides self-validating protocols to bypass these bottlenecks.

🛠️ Module 1: Method Selection & Chemoselectivity

Issue: "I am getting N-alkylated byproducts instead of the target ether."

The Core Directive: Protection is Non-Negotiable

Attempting selective O-alkylation on an unprotected piperidine is a statistical gamble. For high-yield synthesis (>80%), N-protection is mandatory .

Recommended Workflow:

  • Protect: Install Boc (acid-labile) or Cbz (hydrogenolysis-labile).

  • Etherify: Perform O-alkylation/arylation.

  • Deprotect: Reveal the amine.[1]

Decision Matrix: Which Reaction Do I Run?

Use the following logic gate to select the correct experimental setup based on your electrophile.

PiperidineEtherLogic Start Target Ether Type Type Electrophile Nature? Start->Type Aliphatic Aliphatic (Alkyl Halide/Tosylate) Type->Aliphatic Aromatic Aromatic (Aryl Halide) Type->Aromatic Stereo Stereochemistry Critical? Aliphatic->Stereo Electron Ring Electronics? Aromatic->Electron Mitsunobu Mitsunobu Reaction (Inversion of Config) Stereo->Mitsunobu Yes (Inversion) Williamson Williamson / PTC (Retention/Racemic) Stereo->Williamson No SNAr SNAr (Needs EWG like -NO2, -CN) Electron->SNAr Electron Deficient Metal Pd/Cu Catalysis (Buchwald/Ullmann) Electron->Metal Electron Rich/Neutral

Caption: Logical workflow for selecting the optimal etherification strategy based on substrate properties.

🧪 Module 2: Aliphatic Ethers (Williamson & PTC)

Issue: "My yield is stuck at 40% using NaH/DMF due to elimination side reactions."

The Solution: Phase Transfer Catalysis (PTC)

The classic Williamson synthesis using Sodium Hydride (NaH) is often too harsh. The "naked" hydride acts as a strong base, promoting E2 elimination of the alkyl halide.

Optimization: Switch to Phase Transfer Catalysis . Using a biphasic system (Liquid/Liquid or Solid/Liquid) with a quaternary ammonium salt allows you to use milder bases (KOH/NaOH) and keeps the concentration of the active alkoxide low in the organic phase, favoring substitution (SN2) over elimination.

Comparative Data: NaH vs. PTC

Substrate: N-Boc-4-hydroxypiperidine + Benzyl Bromide

ParameterMethod A: Classic (NaH)Method B: Optimized (PTC)
Base NaH (60% dispersion)50% aq. NaOH or Solid KOH
Solvent DMF (Dry)Toluene or THF
Catalyst NoneTBAI (10 mol%) + 18-Crown-6
Temp 0°C to RT60°C
Yield 45-55%85-92%
Major Byproduct Elimination (Styrene)None
📝 Optimized Protocol (PTC Method)
  • Setup: In a round-bottom flask, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in Toluene (0.5 M).

  • Catalyst: Add Tetrabutylammonium iodide (TBAI, 10 mol%). Note: TBAI is preferred over bromide for faster kinetics.

  • Base: Add 50% aqueous NaOH (5.0 equiv). The mixture will be biphasic.

  • Reaction: Add the alkyl halide (1.2 equiv) dropwise. Heat to 60°C with vigorous stirring (critical for phase transfer).

  • Workup: Separate layers. The product is in the toluene layer.[2] Wash with water to remove salts.

🔬 Module 3: Aromatic Ethers (C-O Cross-Coupling)

Issue: "I cannot attach a phenyl ring to the piperidine hydroxyl group. SNAr failed."

The Solution: Palladium or Copper Catalysis

Nucleophilic Aromatic Substitution (SNAr) only works if the aryl ring has strong electron-withdrawing groups (e.g., p-nitrofluorobenzene). For electron-neutral or electron-rich rings, you must use metal catalysis.

Palladium-Catalyzed (Buchwald-Hartwig Type)

While Buchwald couplings are famous for amines, RockPhos is the specific ligand designed for alcohol nucleophiles.

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: RockPhos (4 mol%)

  • Base: Cs₂CO₃ (Cesium is critical for the "Cesium Effect" in solubility)

  • Solvent: Toluene, 90°C.

Copper-Catalyzed (Ullmann Type)

A robust, cheaper alternative for less sterically hindered substrates.

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: K₃PO₄

  • Solvent: DMSO or DMF, 110°C.

🔄 Module 4: Stereochemical Inversion (Mitsunobu)

Issue: "I need to invert the stereochemistry (e.g., cis- to trans-4-substituted piperidine)."

The Mechanism

The Mitsunobu reaction activates the alcohol with a phosphine-azodicarboxylate betaine, allowing a nucleophile (phenol/acid) to attack via SN2, resulting in inversion .[3]

Troubleshooting the "Dead" Reaction

If your yield is low (<30%), check the pKa of your nucleophile.

  • Rule: The nucleophile must be acidic enough (pKa < 11) to protonate the betaine intermediate.

  • Fix: If using an aliphatic alcohol as the nucleophile (which has pKa ~16), the reaction will fail . You cannot couple two aliphatic alcohols directly.

📝 High-Yield Protocol
  • Order of Addition (Critical): Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv), Triphenylphosphine (PPh3, 1.2 equiv), and the Nucleophile (e.g., Phenol, 1.2 equiv) in dry THF.

  • Cooling: Cool to 0°C.

  • Activation: Add DIAD (Diisopropyl azodicarboxylate) dropwise over 20 minutes. Rapid addition generates heat and decomposes the reagent.

  • Purification Trick: Use Polymer-supported PPh3 (PS-PPh3) to eliminate the difficult removal of triphenylphosphine oxide (TPPO) during chromatography.

❓ FAQ & Troubleshooting

Q: I'm seeing a "double reaction" where the protecting group fell off.

  • Diagnosis: You likely used NaH with a carbamate (Boc/Cbz) in a wet solvent. Hydroxide formed in situ can hydrolyze the carbamate.

  • Fix: Switch to the PTC method (Module 2) or ensure strictly anhydrous conditions.

Q: My Mitsunobu reaction turned into a sticky mess and I can't purify it.

  • Diagnosis: Triphenylphosphine oxide (TPPO) co-elutes with piperidine ethers.

  • Fix: Triturate the crude residue with cold diethyl ether/hexane (1:1). TPPO often precipitates out as a white solid. Filter it off before column chromatography.

Q: Can I use microwave heating?

  • Answer: Yes, for the Ullmann coupling (Module 3) . Microwave heating at 140°C for 30 mins often pushes yields from 40% to 80% compared to overnight conventional heating.

References

  • Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • PTC Optimization: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[4] Tetrahedron Letters, 16(38), 3251-3254.

  • Mitsunobu Protocols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Pd-Catalyzed Etherification: Burgos, C. H., et al. (2006). Palladium-Catalyzed Synthesis of Aryl Ethers from Aryl Halides and Alcohols. Angewandte Chemie Int. Ed., 45(26), 4321-4326.

  • BenchChem Protocols: Application Notes for N-Boc-4-hydroxypiperidine functionalization.

Sources

Technical Support: Purification of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine crude Content Type: Technical Support Center / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Status: Active Senior Application Scientist: Dr. A. Vance Last Updated: March 2, 2026

Executive Summary & Chemical Profile

This guide addresses the purification of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine , a common pharmacophore in PARP inhibitors and GPCR agonists. The crude material typically arises from a Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoronitrobenzene with 4-(hydroxymethyl)piperidine (often N-protected), followed by deprotection.

The Challenge: The electron-deficient nitro group creates "sticky" colored impurities (azoxy/azo dimers) and regioisomers that co-elute on silica. The secondary amine functionality, however, provides a chemical "handle" for orthogonal purification.

Property Value / Characteristic
Target Structure Secondary Amine (Basic, pKa ~10-11)
Primary Impurity Unreacted Electrophile: 3,4-difluoronitrobenzene (Neutral)
Secondary Impurity Regioisomer: 4-[(3-Fluoro-4-nitrophenoxy)...] vs 3-fluoro isomer (Rare but possible)
Trace Impurity Hydrolysis Product: 3-Fluoro-4-nitrophenol (Acidic)
Appearance Crude is often dark orange/brown oil; Pure is pale yellow/white solid (as salt).[1][2]
Impurity Origin Analysis

Before initiating purification, understand where your impurities come from to select the correct downstream intervention.

ImpurityOrigin Start Reaction Mixture (SNAr) Impurity1 Unreacted 3,4-Difluoronitrobenzene (Neutral) Start->Impurity1 Excess Reagent Impurity2 Hydrolysis Byproduct 3-Fluoro-4-nitrophenol (Acidic) Start->Impurity2 Wet Solvent/Base Impurity3 Oxidative Dimers (Azo/Azoxy species) (Colored/Neutral) Start->Impurity3 Thermal Degradation Target Target Amine (Basic) Start->Target Main Path

Figure 1: Mechanistic origin of common impurities in nitro-aromatic ether synthesis.

Phase 1: The "Acid-Base Swing" (Primary Protocol)

Issue: The crude contains neutral organic impurities (starting material) and acidic phenols. Solution: Utilize the basicity of the piperidine nitrogen to separate it from non-basic contaminants.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use 10 mL solvent per gram of crude.

  • Acid Extraction (Target Capture):

    • Extract the organic layer with 1M aqueous HCl (3 x 15 mL).

    • Mechanism:[3][4] The piperidine amine is protonated (

      
      ) and moves to the aqueous phase. Neutral nitrobenzenes and acidic phenols remain in the organic layer.
      
  • Organic Wash (Impurity Dump):

    • Keep the aqueous layer. Wash it once with fresh EtOAc to remove entrained neutrals.

    • Critical Check: If the aqueous layer is cloudy, filter it through Celite.

  • Basification (Target Release):

    • Cool the aqueous acidic layer to 0°C.

    • Slowly add 4M NaOH or Sat. Na₂CO₃ until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free amine precipitates or oils out.

  • Final Extraction:

    • Extract the now-basic aqueous mixture with DCM (3 x 20 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[5][6]

Expert Insight: If your crude was dark brown, the initial organic layer (step 2) will retain most of the color. The final product should emerge significantly lighter (pale yellow).

Phase 2: Salt Formation (Polishing)

Issue: The "Swing" removed bulk impurities, but the product is still an oil or contains trace regioisomers. Solution: Convert the free amine to a crystalline salt. Crystalline lattices are highly selective and will reject impurities that amorphous oils retain.

Recommended Salt: Hydrochloride (HCl)

  • Dissolve the "Swing" purified amine in a minimum amount of dry Ethanol or Isopropanol .

  • Add 2.0 equivalents of HCl (using 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise at 0°C.

  • Stir for 30 minutes. A white to off-white precipitate should form.

  • Dilution: Slowly add Diethyl Ether or MTBE (anti-solvent) to drive precipitation.

  • Filtration: Collect solids via vacuum filtration. Wash the cake with cold ether.

Data: Salt Solubility Profile

Solvent Free Amine Solubility HCl Salt Solubility
Water Low (pH dependent) High
DCM High Low
Ethanol High Moderate (Hot) / Low (Cold)

| Ether/Hexane | Moderate | Insoluble |

Troubleshooting Guides (FAQs)
Q1: My product is still highly colored (dark orange) after the Acid-Base swing. Why?

Diagnosis: Nitro compounds are notorious for "color creep." Trace amounts of azo/azoxy byproducts have extremely high extinction coefficients. Remedy:

  • Activated Carbon: Dissolve the free amine in refluxing ethanol. Add activated charcoal (10 wt%), stir for 30 mins, and filter hot through Celite.

  • Silica Plug: Even if you avoid full chromatography, pass the free amine through a short pad of silica using 10% MeOH in DCM . The polar colored impurities often stick to the baseline.

Q2: I formed the HCl salt, but it's a sticky gum, not a solid.

Diagnosis: This indicates either trapped solvent, excess acid, or low purity. Remedy:

  • Trituration: Decant the supernatant. Add dry Diethyl Ether or Pentane to the gum. Scratch the side of the flask vigorously with a glass rod. The mechanical stress often induces crystallization.

  • Solvent Swap: Dissolve the gum in a small amount of MeOH, then rotovap to dryness to remove excess HCl gas. Redissolve in minimal isopropanol and heat to reflux, then cool slowly.

Q3: The yield after the Acid-Base swing is much lower than expected.

Diagnosis:

  • Incomplete Extraction: The amine might be partially soluble in the aqueous phase even at high pH if the volume is too large.

  • Emulsion: Product trapped in the interface. Remedy:

  • Salting Out: Saturate the basic aqueous layer with solid NaCl before the final DCM extraction. This decreases the water solubility of the organic amine (Salting-out effect).

  • Check pH: Ensure the pH is truly >12. Use a calibrated pH meter, not just paper, as nitro-phenols can stain paper and give false readings.

Purification Workflow Decision Tree

PurificationTree Start Crude Mixture (Post-Reaction) Check1 Is the impurity neutral (e.g., S.M.)? Start->Check1 Method1 Perform Acid-Base Extraction (Swing) Check1->Method1 Yes Check2 Is the product colored or oily? Method1->Check2 Method2 Carbon Treatment or Silica Plug Check2->Method2 High Color Method3 Convert to HCl Salt & Recrystallize Check2->Method3 Oily/Impure Method2->Method3 Final Pure Product (>98% HPLC) Method3->Final

Figure 2: Decision matrix for selecting the appropriate purification module.

References
  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism and regioselectivity in the SNAr reaction of 3,4-difluoronitrobenzene.
    • Source:

  • Purification of Piperidine Derivatives

    • Practical Guide to Amine Purific
    • Source:

  • Salt Formation Protocols

    • Crystallization of Organic Salts: Hydrochloride formation for pharmaceutical intermedi
    • Source:

  • Handling Nitro-Aromatics

    • Safety and Stability of Fluorin
    • Source:

Sources

Technical Support Center: Navigating Solubility Challenges with Nitrophenoxy Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrophenoxy piperidine compounds. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address the common solubility hurdles encountered during your experiments. The inherent lipophilicity of many substituted piperidine rings, often coupled with the nitrophenoxy moiety, can lead to significant challenges in achieving desired concentrations in aqueous media, impacting everything from in vitro assays to in vivo studies.[1][2] This resource offers a structured, question-and-answer-based approach to systematically diagnose and resolve these issues.

Troubleshooting & FAQs: A Practical Guide

This section is structured to address the most pressing questions and issues that arise when working with these challenging compounds.

Initial Solubility Assessment & Basic Troubleshooting

Question 1: My nitrophenoxy piperidine compound shows negligible solubility in my aqueous buffer (e.g., PBS at pH 7.4). Where do I start?

Answer: This is the most common challenge. The limited aqueous solubility often stems from the compound's high lipophilicity and potentially strong crystal lattice energy.[2] Your first and most critical step is to perform a pH-dependent solubility assessment. The piperidine nitrogen is basic and will be protonated at acidic pH, forming a more soluble salt.[1][3]

Protocol 1: pH-Dependent Solubility Assessment

  • Preparation: Label three vials: "Neutral," "Acid," and "Base." Add a small, excess amount of your solid nitrophenoxy piperidine compound to each.

  • Solvent Addition:

    • To the "Neutral" vial, add 1 mL of deionized water.

    • To the "Acid" vial, add 1 mL of deionized water and adjust the pH to ~2-3 by the dropwise addition of 0.1 M HCl.[3]

    • To the "Base" vial, add 1 mL of deionized water and adjust the pH to ~9-10 by the dropwise addition of 0.1 M NaOH.[3]

  • Equilibration: Vortex all vials vigorously for 2 minutes, then allow them to equilibrate at a constant temperature (e.g., 25°C) for 24-72 hours to ensure saturation.[1][2]

  • Sample Preparation: After equilibration, carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.[1]

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Reporting: Express the solubility in mg/mL or µg/mL at each pH.[1]

Question 2: Adjusting the pH helped, but the solubility is still insufficient for my assay, or the required pH is incompatible with my experiment. What is the next logical step?

Answer: If pH modification alone is not sufficient or is not a viable option for your experimental system (e.g., cell-based assays), the use of co-solvents is the next recommended approach.[3][4] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[4][5]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. It's common to prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO.[3][6]

  • Ethanol: A less toxic alternative suitable for many biological experiments.[3][4]

  • Polyethylene Glycols (PEGs), especially PEG 400: Often used in formulation development.[4][7]

  • Propylene Glycol (PG): Another common excipient in pharmaceutical formulations.[4][6]

dot

Caption: Decision tree for advanced solubilization techniques.

Protocol 2: Screening for Solubility Enhancement with Cyclodextrins (Phase Solubility Study)

  • Cyclodextrin Selection: Choose a few common cyclodextrins for initial screening, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which are known for their good solubility and safety profiles. [8][9]2. Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20, 50 mM) in your desired buffer. [2]3. Equilibration: Add an excess amount of your nitrophenoxy piperidine compound to each cyclodextrin solution. Seal the vials and shake them at a constant temperature for 24-72 hours to reach equilibrium. [2]4. Sample Preparation and Analysis: Follow steps 4 and 5 from Protocol 1 to determine the concentration of the dissolved compound in each solution.

  • Data Interpretation: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the curve will indicate the type of complex formation and the extent of solubility enhancement.

Quantitative Data Summary

The effectiveness of different solubilization strategies can vary significantly depending on the specific chemical structure of the nitrophenoxy piperidine compound. The following tables provide illustrative data on the potential magnitude of solubility enhancement that can be achieved.

Table 1: Illustrative Effect of pH on the Solubility of a Piperidine Derivative

Solvent SystempHApproximate Solubility (µg/mL)
Deionized Water~7.0< 0.1
Phosphate-Buffered Saline (PBS)7.4< 0.1
0.01 M Hydrochloric Acid (HCl)2.01000 - 10000

Data adapted from typical behavior of basic piperidine compounds. [1] Table 2: Potential Solubility Enhancement with Different Techniques

TechniqueCarrier/ExcipientFold Increase in Solubility (Approximate)Reference
Co-solvents 20% PEG 400 in water3 - 6[10]
Cyclodextrin Complexation β-Cyclodextrin derivatives10 - 100+[1][11][12]
Solid Dispersion Hydrophilic polymers (e.g., PVP, PEG)10 - 100+[13][14][15]
Nanosuspension -100 - 1000+[16][17][18]

Note: The actual fold increase is highly dependent on the specific compound and formulation parameters.

Troubleshooting Common Issues in Advanced Formulations

Question 5: My solid dispersion is not stable and the compound recrystallizes over time. What can I do?

Answer: This is a common stability issue with amorphous solid dispersions.

Potential Solutions:

  • Optimize Drug Loading: The drug-to-polymer ratio may be too high. Reducing the drug loading can improve the stability of the amorphous form. [2]* Polymer Selection: The chosen polymer may not be optimal for stabilizing your compound. Consider polymers that can form specific interactions, such as hydrogen bonds, with the nitrophenoxy piperidine molecule to inhibit recrystallization. [2]* Control Moisture: Amorphous systems can be sensitive to moisture, which can act as a plasticizer and promote recrystallization. Store the solid dispersion under controlled humidity conditions or in a desiccator. [2][15] Question 6: I am having trouble preparing a stable nanosuspension; the particles are aggregating.

Answer: Proper stabilization is crucial for nanosuspensions.

Key Considerations:

  • Stabilizer Selection: The choice of surfactant or polymeric stabilizer is critical. A combination of stabilizers, such as a surfactant and a polymer, often provides better steric and electrostatic stabilization.

  • Homogenization Parameters: The energy input during the homogenization or milling process needs to be optimized. Insufficient energy may not reduce the particle size effectively, while excessive energy can lead to particle aggregation.

  • Surface Charge: The surface charge (zeta potential) of the nanoparticles plays a significant role in their stability. Modifying the pH or adding charged excipients can help to increase electrostatic repulsion between particles and prevent aggregation.

By systematically applying these troubleshooting strategies and considering the advanced formulation techniques outlined in this guide, researchers can effectively overcome the solubility challenges associated with nitrophenoxy piperidine compounds, enabling more reliable and reproducible experimental outcomes.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • Cyclodextrins in delivery systems: Applications - PMC - NIH. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Lipophilic Drug Delivery Systems: Formulation and Performance. (n.d.). Impactfactor.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026, January 28). Crystal Pharmatech.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). MDPI.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. (2023, July 15).
  • Nanosizing of drugs: Effect on dissolution rate - PMC. (n.d.).
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2025, January 19). MDPI.
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. (n.d.).
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20).
  • Mohammad, A., Singh, S., & Swain, S. (2020, August 1). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12).
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). Jetir.Org.
  • Misra, A. (2018, November 15). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. PubMed.
  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds. (n.d.). Benchchem.
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024, September 18). Symmetric.
  • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF. (n.d.). ResearchGate.
  • Solubility of Piperidine-4-carboxylic Acid. (n.d.). Solubility of Things.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1). Taylor & Francis.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC. (n.d.).
  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021, March 3). ACS Omega.
  • Technical Support Center: Enhancing the Solubility of Piperidine Intermediates. (n.d.). Benchchem.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.).

Sources

Preventing side reactions during nitro group reduction of piperidine ethers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitro Reduction in Piperidine Ethers

Welcome to the Reaction Optimization Hub

Ticket #: 4492-PE Topic: Chemoselective Reduction of Nitro Groups on Piperidine Ether Scaffolds Status: Open Assigned Scientist: Senior Application Specialist

Introduction: The "Fragile Scaffold" Paradox

Reducing a nitro group (


) to an amine (

) is a textbook transformation, but doing so on a scaffold containing a piperidine ether presents a "Fragile Scaffold" paradox. You are balancing three competing reactivities:
  • The Ether Linkage: Susceptible to acid-catalyzed cleavage (Lewis or Brønsted).

  • The Piperidine Ring: A basic secondary or tertiary amine that can poison catalysts, form N-oxides, or trap the product in the aqueous phase as a salt.

  • The Nitro Group: Requires significant reducing power, often inviting conditions that destroy the other two moieties.

This guide moves beyond standard textbook answers to provide field-tested protocols that preserve your ether linkage and piperidine ring integrity.

Module 1: Troubleshooting & FAQs

Q1: My ether linkage is cleaving. I’m using Fe/HCl or Sn/HCl. What is happening?

Diagnosis: Acid-Catalyzed Ether Hydrolysis. The Science: Standard Bechamp-type reductions use strong mineral acids (


). The ether oxygen, acting as a Lewis base, protonates under these conditions (

). If the carbon attached is secondary, tertiary, or benzylic (common in piperidine scaffolds), the bond weakens, leading to

or

cleavage. The Fix: Eliminate Strong Acids. Switch to Iron/Ammonium Chloride (

)
.
  • Why:

    
     buffers the reaction to a mild pH (approx. 5–6). This provides enough protons for the reduction mechanism but insufficient acidity to protonate the ether oxygen significantly.
    
Q2: I switched to Catalytic Hydrogenation ( , Pd/C) to avoid acid, but now I’m losing my benzyl ether protecting group.

Diagnosis: Hydrogenolysis. The Science: Palladium is excellent at inserting into benzylic C-O bonds. In the presence of


, it rapidly cleaves benzyl ethers to toluene and alcohol, often faster than it reduces the nitro group.
The Fix: Poison the Catalyst or Change Metals. 
  • Use Pt/C (Sulfided): Platinum is far less active toward hydrogenolysis than palladium but retains activity for nitro reduction.

  • Vanadium Doping: Add

    
     (1-5 mol%) to the Pd/C reaction. Vanadium species absorb onto the active sites responsible for hydrogenolysis, effectively "poisoning" that specific pathway while allowing nitro reduction.
    
Q3: My product is stuck in the aqueous layer during workup.

Diagnosis: Piperidine Salt Formation. The Science: The piperidine nitrogen is a base (


). In acidic media (Fe/HCl) or even neutral media that becomes slightly acidic, the piperidine protonates to form a cation. This makes your molecule highly water-soluble and impossible to extract into organic solvents like EtOAc or DCM.
The Fix: pH Adjustment is Critical. [1]
  • Protocol: After the reaction, you must basify the aqueous layer to pH > 12 (using

    
     or 
    
    
    
    ) before extraction. This ensures the piperidine is in its free-base (neutral) form and will partition into the organic layer.
Q4: I see a "M+16" peak in LCMS. Is this the hydroxylamine intermediate?

Diagnosis: Likely N-Oxide Formation (or Hydroxylamine). The Science: While incomplete reduction gives hydroxylamine (


), the piperidine nitrogen is prone to oxidation by air or radical species generated during metal reductions, forming the N-oxide (

). The Fix: Inert Atmosphere & Antioxidants.
  • Strictly degas solvents.

  • If using catalytic hydrogenation, ensure the system is purged of oxygen before introducing hydrogen.

Module 2: Decision Logic & Mechanism

Visual 1: Method Selection Decision Tree Caption: Logic flow for selecting the safest reduction method based on substrate sensitivity.

ReductionLogic Start Start: Nitro-Piperidine Ether CheckEther Is the Ether Benzyl or Allyl? Start->CheckEther CheckHalogen Are Halogens Present (Cl, Br, I)? CheckEther->CheckHalogen No (Stable Ether) MethodA Method A: Fe / NH4Cl (Best General Tolerance) CheckEther->MethodA Yes (Sensitive Ether) MethodB Method B: Pt/C (Sulfided) + H2 (Prevents Hydrogenolysis) CheckEther->MethodB Yes, but need clean workup CheckHalogen->MethodA Yes (Halogens Present) MethodC Method C: Transfer Hydrogenation (Pd/C + Ammonium Formate) CheckHalogen->MethodC No Halogens

Visual 2: The "Safe Zone" Mechanism (Fe/


) 
Caption: Mechanistic pathway of Fe/NH4Cl reduction avoiding the acidic ether cleavage trap.

Mechanism Substrate Nitro-Piperidine Ether FeSurface Fe(0) Surface (Electron Source) Substrate->FeSurface Adsorption ET1 Single Electron Transfer FeSurface->ET1 Intermediate Nitroso -> Hydroxylamine ET1->Intermediate Protonation Proton Source: NH4+ / H2O (Mild pH ~5.5) Protonation->Intermediate H+ Supply SideReaction Ether Cleavage (BLOCKED due to low acidity) Protonation->SideReaction Insufficient H+ Product Amino-Piperidine Ether Intermediate->Product

Module 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Fe / )

Best for: Substrates with benzyl ethers, halogens, or acid-sensitive groups.

  • Setup: In a round-bottom flask, dissolve the nitro compound (1.0 equiv) in a mixture of Ethanol:Water (3:1) .

    • Note: The water is crucial to dissolve

      
       and facilitate proton transfer.
      
  • Reagents: Add Ammonium Chloride (

    
    )  (5.0 equiv) and Iron Powder  (5.0 equiv, <325 mesh).
    
    • Tip: Use "Reduced Iron" or activate iron by washing with dilute HCl then drying if the reaction is sluggish.

  • Reaction: Heat to Reflux (approx. 70-80°C) with vigorous stirring.

    • Monitoring: Reaction typically completes in 1–3 hours.[1] Monitor by TLC.[1][2][3]

  • Workup (Critical Step):

    • Cool to room temperature.[1][2][3][4]

    • Filter through a Celite pad to remove iron sludge.[2] Wash the pad with warm ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Basify: Adjust the remaining aqueous residue to pH 12 using 1M NaOH.

    • Extract with EtOAc or DCM (

      
      ). Dry over 
      
      
      
      and concentrate.
Protocol B: Chemoselective Transfer Hydrogenation

Best for: Clean workup requirements where benzyl ethers are NOT present.

  • Setup: Dissolve nitro compound (1.0 equiv) in Methanol .

  • Reagents: Add Ammonium Formate (5.0 equiv) and 10% Pd/C (10 wt% loading).

  • Reaction: Stir at Room Temperature or mild heat (40°C).

    • Mechanism:[2][3][5][6][7][8] Ammonium formate decomposes to release

      
       and 
      
      
      
      in situ on the catalyst surface. This is gentler than high-pressure
      
      
      gas.[1]
  • Workup: Filter through Celite and concentrate. The byproduct is volatile ammonia and

    
    , leaving very clean product.
    

Module 4: Comparative Data

FeatureFe /


/ EtOH

+ Pd/C

+ Pt/C (Sulfided)
Ether Stability ExcellentGoodPoor (Benzyl cleavage)Excellent
Halogen Stability ExcellentExcellentPoor (Dehalogenation)Good
Piperidine Salt Risk Low (Buffered)Medium (Lewis Acid)NoneNone
Workup Difficulty Medium (Iron sludge)High (Emulsions)Low (Filtration)Low (Filtration)
Reaction Time 1–4 Hours2–6 Hours< 1 Hour1–3 Hours

References

  • BenchChem. (2025).[1][2][4][9] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved from

  • Organic Chemistry Portal. (2018). Reduction of Nitro Compounds. Retrieved from

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Retrieved from

  • Ramadas, K., & Srinivasan, N. (1992).[3] Synthetic Communications, 22(22), 3189–3195.[3] (Foundational citation for Fe/NH4Cl methodology).

  • RSC Advances. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Retrieved from

Sources

Technical Support Center: Purification of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist

Welcome to the Technical Support Center. In drug development and synthetic scale-ups, the isolation of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is notoriously problematic. The challenge stems from the molecule's contradictory functional groups: it possesses both a nucleophilic secondary amine (the piperidine ring) and a highly electrophilic aromatic system. The fluorine atom, positioned ortho to a strongly electron-withdrawing nitro group, is highly activated.

If this compound is maintained as a concentrated free base, it will undergo rapid 1[1]. The piperidine nitrogen of one molecule will attack the 3-fluoro position of another, leading to irreversible dimerization and polymerization. Successful purification requires strict manipulation of the compound's protonation state to neutralize the amine's nucleophilicity.

Mechanistic Workflow: Stability vs. Degradation

G cluster_degradation Degradation Pathway (Uncontrolled) cluster_stabilization Stabilization Pathway (Recommended) FreeBase 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine (Reactive Free Base) SNAr Intermolecular SNAr (Amine attacks 3-Fluoro) FreeBase->SNAr High Conc. / Heat Acid Acidification (e.g., HCl in Ether) FreeBase->Acid Rapid Quench Dimer Dimerization & Polymerization (Irreversible Product Loss) SNAr->Dimer Salt Protonated Piperidinium Salt (Non-Nucleophilic, Stable) Acid->Salt

Logical workflow demonstrating the SNAr degradation pathway versus acid-mediated stabilization.

Troubleshooting & FAQs

Q1: My purified compound turns from a pale yellow oil to a dark orange, viscous resin overnight. What is happening? Analysis & Causality: You are observing auto-polymerization. The secondary amine of the piperidine ring is acting as a nucleophile, displacing the labile 3-fluoro group on the nitrobenzene ring of an adjacent molecule via an 1[1]. This reaction is drastically accelerated by high concentrations (e.g., storing it as a neat oil) and ambient temperatures. Solution: Never store this compound as a free base. Immediately upon isolating the free base, dissolve it in an aprotic solvent (e.g., dichloromethane) and precipitate it as a hydrochloride (HCl) salt. Protonating the amine completely removes its nucleophilicity, rendering the molecule bench-stable.

Q2: During silica gel flash chromatography, the compound streaks severely, resulting in poor recovery and broad peaks. How can I improve resolution? Analysis & Causality: Piperidine derivatives are strongly basic and interact irreversibly with the acidic silanol groups on standard bare silica gel, causing severe peak tailing and2[2]. Solution: Pre-treat your silica column and dope your mobile phase with 1-2% of a volatile basic modifier, such as triethylamine (Et₃N). This competitively binds the acidic silanol sites, allowing the piperidine derivative to elute sharply. Critical Warning: Because the basic modifier keeps your compound in its highly reactive free base form, you must evaporate the fractions quickly at low temperatures (<30°C) to prevent the SNAr degradation mentioned in Q1.

Q3: How can I separate the final product from unreacted piperidine precursors without distillation? Analysis & Causality: Distillation is not viable due to the thermal instability of the 3-fluoro-4-nitrophenyl ether linkage. However, you can exploit the basicity of the piperidine ring. Solution: Utilize a 3[3]. By washing the organic layer with a dilute acid (e.g., 1M HCl), the product partitions into the aqueous layer as a salt, leaving neutral organic impurities behind. Careful basification of the aqueous layer in the cold, followed by immediate organic extraction, recovers the highly pure product.

Quantitative Data: Purification Method Comparison
Purification MethodTypical YieldPurity AchievedProcessing TimeRisk of SNAr DegradationBest Use Case
Flash Chromatography (Silica + 1% Et₃N) 65 - 75%>95%2 - 4 HoursHigh (if not salted immediately)Complex mixtures with structurally similar basic impurities.
Acid-Base Extraction 85 - 95%80 - 90%1 HourLow (kept cold and dilute)3[3].
Crystallization (as HCl Salt) 70 - 85%>99%12 - 24 HoursNone (amine is protonated)Final polishing and long-term storage preparation.
Validated Experimental Protocols
Protocol 1: Rapid Acid-Base Extraction and HCl Salt Precipitation

Objective: Isolate the compound from neutral impurities and immediately stabilize it as an HCl salt to prevent auto-degradation[4].

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 20 mL/g of crude).

  • Acidic Wash: Transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl (3 x 15 mL). The basic 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine will protonate and partition into the aqueous layer.

  • Phase Separation: Discard the organic layer (which contains neutral/acidic impurities).

  • Basification (Cold): Cool the combined aqueous layers in an ice bath (0-5°C). Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 10. Do not allow the solution to warm up.

  • Extraction: Immediately extract the liberated free base with cold dichloromethane (DCM) (3 x 20 mL).

  • Drying & Salt Formation: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter into a round-bottom flask. While stirring at 0°C, slowly add a stoichiometric excess of 2M HCl in diethyl ether. A white/pale yellow precipitate (the HCl salt) will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum.

Protocol 2: Flash Chromatography with Basic Modifier

Objective: Separate the target compound from closely related basic impurities while mitigating silica-induced tailing[2].

  • Column Preparation: Pack the silica gel column using a solvent system containing 1% Triethylamine (Et₃N) (e.g., Hexanes/EtOAc/Et₃N 50:49:1). Flush with 2 column volumes to neutralize acidic silanol sites.

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with the optimized mobile phase (maintaining 1% Et₃N). Monitor fractions via TLC or UV detection.

  • Rapid Recovery: Pool the product-containing fractions. Evaporate the solvent on a rotary evaporator with the water bath set strictly below 30°C to minimize thermal SNAr degradation.

  • Immediate Stabilization: Proceed immediately to step 6 of Protocol 1 to convert the isolated free base into the stable HCl salt.

References
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products, Benchchem.
  • Technical Support Center: Purification of Piperidine Derivatives, Benchchem.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives, Benchchem.
  • 3-Fluoro-4-nitromandelic Acid (SNAr mechanisms), Benchchem.

Sources

Troubleshooting low conversion rates in piperidine alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Challenge

Piperidine rings are ubiquitous pharmacophores, present in potent analgesics (Fentanyl), AChE inhibitors (Donepezil), and SERMs (Raloxifene). However, the secondary amine of the piperidine ring presents a unique dichotomy: it is sufficiently nucleophilic to react, yet sterically encumbered enough to stall, leading to low conversion or competing elimination reactions (


).

This guide moves beyond basic textbook protocols. It addresses the kinetic and thermodynamic barriers specific to piperidine functionalization. We treat your reaction as a system of competing rates—where our goal is to maximize


 (substitution) while minimizing 

(elimination) and

(quaternization).

Part 1: Diagnostic Logic & Decision Matrix

Before altering reagents, diagnose the failure mode. Use the following logic flow to identify the bottleneck in your current protocol.

PiperidineTroubleshooting Start ISSUE: Low Conversion CheckLG Check Electrophile (R-X) Leaving Group Quality Start->CheckLG Step 1 CheckBase Check Base & Solvent (Solvation Effects) CheckLG->CheckBase Iodide/Tosylate present ActionFinkelstein Action: Finkelstein Cond. (Add NaI/Acetone) CheckLG->ActionFinkelstein Cl/Br is slow CheckSterics Steric Analysis (Alpha-branching?) CheckBase->CheckSterics Base is optimized ActionCesium Action: The 'Cesium Effect' (Switch to Cs2CO3) CheckBase->ActionCesium K2CO3/NaH failed ActionReductive Action: Switch Strategy to Reductive Amination CheckSterics->ActionReductive High steric bulk (Elimination dominant)

Figure 1: Diagnostic logic tree for isolating the cause of reaction stalling. Blue nodes indicate diagnostic steps; Green/Yellow nodes indicate protocol interventions.

Part 2: Troubleshooting Guides (Q&A)

Module A: Direct Alkylation ( ) Optimization

Q1: I am using an alkyl chloride/bromide and the reaction stalls at 40-50% conversion. Adding more heat only generates olefin byproducts. Why?

The Diagnosis: You are facing the Leaving Group Paradox . Chlorides and bromides often have C-X bond strengths that require higher thermal energy to break, but that same thermal energy pushes the system toward thermodynamic elimination (E2), especially with the basicity of piperidine.

The Solution: In-Situ Finkelstein Activation Do not just heat the reaction. Change the leaving group in situ to a more labile iodide. This exploits the equilibrium where alkyl iodides react orders of magnitude faster than chlorides.

  • Protocol Adjustment:

    • Add 0.5 - 1.0 equiv of Sodium Iodide (NaI) or Potassium Iodide (KI) to your reaction mixture.

    • Solvent Switch: If possible, use Acetone or 2-Butanone (MEK) where NaCl/KBr will precipitate out, driving the equilibrium forward (Le Chatelier’s principle). If you must use DMF/ACN, the catalytic effect still applies.

    • Mechanism:

      
      .
      

Q2: I am using Potassium Carbonate (


) in DMF, but the reaction is sluggish. Should I switch to a stronger base like NaH? 

The Diagnosis: Stronger bases (NaH, KOtBu) often act as "scorched earth" reagents. They increase the basicity of the medium, drastically raising the rate of elimination (


) over substitution (

). The issue is likely solubility and the "Naked Anion" effect , not base strength.

The Solution: The Cesium Effect Switch to Cesium Carbonate (


) .
  • Solubility: Cesium is a larger cation with a diffuse charge density, making it significantly more soluble in organic solvents (DMF, ACN) than Potassium.

  • The "Naked" Effect: The large radius of

    
     prevents tight ion-pairing with the carbonate anion. This leaves the carbonate "naked" and more active for deprotonation without requiring the harsh pKa of hydride bases.
    
  • Chemoselectivity: Literature suggests

    
     suppresses over-alkylation (quaternization) compared to Na/K bases [1].[1]
    

Q3: My piperidine has a substituent at the 2-position (ortho-substitution). Yields are <20%.

The Diagnosis: Steric hindrance at the nucleophilic center.[2] The "cone of reactivity" for the nitrogen lone pair is blocked. Standard


 thermodynamics are unfavorable.

The Solution:

  • Switch Solvent: Move to a polar aprotic solvent with a high dielectric constant, specifically Acetonitrile (ACN) or DMSO , to stabilize the transition state.

  • Add a Lewis Acid: In rare cases, adding

    
     can coordinate to the leaving group, assisting in its departure, though this is substrate-dependent.
    
  • CRITICAL: If this fails, you must abandon direct alkylation and move to Module B (Reductive Amination).

Module B: Reductive Amination (The Strategic Pivot)

Q4: Direct alkylation is failing due to elimination (olefin formation). How do I bypass the


 mechanism entirely? 

The Diagnosis: If your electrophile has beta-hydrogens (e.g., isopropyl iodide, cyclohexyl bromide), the basicity of piperidine will almost always trigger E2 elimination.

The Solution: Reductive Amination Instead of attacking an alkyl halide, react the piperidine with the corresponding aldehyde or ketone .[3] This proceeds via an iminium ion intermediate, which is then reduced.[4] This pathway has no competition with elimination.

Protocol: Sodium Triacetoxyborohydride (STAB) Method We prefer STAB (


) over Sodium Cyanoborohydride (

) due to lower toxicity and better selectivity for imines over carbonyls [2].
StepActionTechnical Rationale
1 Dissolve Piperidine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCE (1,2-Dichloroethane) or THF .DCE is superior for STAB solubility.
2 Add Acetic Acid (1.0 - 2.0 eq) .Crucial: Adjusts pH to 4–5. Acid catalysis is required to protonate the carbinolamine intermediate and drive water loss to form the iminium ion.
3 Stir for 30-60 mins before adding reductant.Allows the equilibrium to shift toward the imine (

) species.[5]
4 Add STAB (1.5 eq) in one portion.STAB selectively reduces the protonated iminium ion, not the aldehyde.
5 Stir at RT for 2–16 hours.Monitor by LCMS.[3]

Q5: My reductive amination is "stuck" at the intermediate stage or showing low conversion.

The Diagnosis:

  • Wet Solvents: Water hydrolyzes the imine back to the ketone/aldehyde.

  • Steric Bulk: The iminium formation is thermodynamically disfavored.

The Solution:

  • Add Molecular Sieves (4Å): Add activated powdered sieves to the reaction to scavenge water physically, driving the equilibrium to the right (Le Chatelier).

  • Titanium Isopropoxide (

    
    ):  For extremely hindered ketones, use 
    
    
    
    as a Lewis acid/dehydrating agent. Stir amine + ketone +
    
    
    neat or in THF for 4 hours, then add the reducing agent (often requires stronger
    
    
    in this specific variation).

Part 3: Data & Comparison Tables

Reagent Selection Guide
VariableStandard ChoiceTroubleshooting ChoiceWhy Switch?
Base


Higher solubility in organics; "Cesium effect" enhances mono-alkylation [1].[1]
Solvent DMFAcetonitrile (ACN) Easier workup (lower BP); cleaner impurity profiles for amines.
Additive NoneNaI (0.5 eq) Finkelstein reaction converts unreactive R-Cl to reactive R-I in situ.
Reductant


(STAB)
Prevents reduction of the aldehyde/ketone starting material; highly selective for imines [2].[6]

Part 4: Visualizing the Pathway Competition

Understanding the competition between Substitution (


) and Elimination (

) is vital for selecting the right condition.

ReactionPathways Reactants Piperidine + Alkyl Halide (R-X) TransitionSN2 Transition State (SN2) (Backside Attack) Reactants->TransitionSN2 Low Temp Polar Aprotic Unhindered R-X TransitionE2 Transition State (E2) (Proton Abstraction) Reactants->TransitionE2 High Temp Strong Base Bulky R-X ProductAlk Product: N-Alkyl Piperidine TransitionSN2->ProductAlk ProductElim Byproduct: Alkene (Olefin) TransitionE2->ProductElim

Figure 2: Kinetic competition between N-alkylation and Elimination. Conditions favoring the red path must be avoided.

References

  • The Cesium Effect in Alkylation

    • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cesium salts on the rate of macrocyclization and alkylation reactions." Journal of Organic Chemistry.
    • Source:

  • Selective Reductive Amination (STAB)

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
    • Source:

  • Finkelstein Reaction Applications

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." (General Reference for Finkelstein Kinetics).
    • Source:

  • General Amine Synthesis Review

    • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). "Synthesis of secondary amines." Tetrahedron.
    • Source:

Sources

Handling moisture sensitivity in fluorinated piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Sensitivity in Fluorinated Piperidine Synthesis

Welcome to the Fluorination Chemistry Application Support. Current Status: Online | Specialist: Dr. A. Vance, Senior Application Scientist

Scope: This guide addresses the critical impact of moisture on the deoxofluorination of piperidinyl alcohols (piperidinols) using nucleophilic fluorinating agents (DAST, Deoxo-Fluor®, XtalFluor®).

Safety Warning (Critical):

Hydrofluoric Acid (HF) Hazard: All reagents discussed below hydrolyze to release anhydrous HF. HF is a contact poison that penetrates tissue and decalcifies bone. Always work in a functioning fume hood.[1] Calcium gluconate gel must be immediately accessible.

Module 1: Reagent Integrity & Selection (The Hardware)

Q: My DAST bottle has a crust around the cap. Is it safe to use? A: Do not use it. Crystalline crusts indicate significant hydrolysis.

  • The Science: DAST (Diethylaminosulfur trifluoride) reacts with atmospheric moisture to form diethylamidosulfinyl fluoride and 2 equivalents of HF .

  • The Consequence: The HF generated autocatalyzes further decomposition and, crucially for piperidines, protonates the nitrogen center (even if protected), altering the reaction kinetics.

  • Protocol: Discard via the quenching protocol (see Module 3). For piperidine synthesis, where stoichiometry is vital to prevent elimination, only use fresh, clear, yellow-to-orange liquid.

Q: Which reagent should I choose for a moisture-sensitive lab environment? A: If strict anhydrous conditions are difficult to maintain, switch to XtalFluor-E or PhenoFluor .

  • Reasoning: DAST and Deoxo-Fluor are liquids that fume in moist air. XtalFluor-E is a crystalline salt that does not release free HF upon hydrolysis, making it more robust, though it requires an exogenous fluoride promoter (e.g., Et₃N[2]·3HF).

Data Comparison: Fluorinating Agents

ReagentStateThermal StabilityMoisture SensitivityHF Release?Selectivity (Elimination vs. F)
DAST LiquidLow (Explosive >90°C)High (Fumes)Yes (Violent)Low (High elimination risk)
Deoxo-Fluor LiquidModerate (Stable <80°C)HighYesModerate
XtalFluor-E SolidHigh (Dec. >200°C)ModerateNo (Salt formation)High (Best for piperidines)
Fluolead SolidHighLowSlowHigh

Module 2: Reaction Optimization (The Software)

Q: I am getting 40% elimination (alkene) instead of my fluorinated piperidine. Is moisture the cause? A: Indirectly, yes.

  • Mechanism: Moisture generates HF. In the presence of HF, the basicity of the piperidine nitrogen (even N-Boc protected) can facilitate E1-type elimination pathways over the desired Sₙ2 substitution.

  • Troubleshooting:

    • Check Solvent: DCM must be distilled over CaH₂ or dried via alumina columns (<50 ppm water).

    • Add a Base: For DAST/Deoxo-Fluor, add 1.0 eq. of solid NaHCO₃ or K₂CO₃ directly to the reaction flask. This acts as an HF scavenger without quenching the reagent.

    • Switch Mechanism: Use XtalFluor-E with DBU. The absence of free HF significantly reduces elimination side-products.[3]

Q: The reaction stalls at the intermediate stage. Why? A: This is likely due to "Fluoride Starvation" caused by water.

  • Explanation: Water reacts with the sulfur center of the reagent faster than the alcohol. If you have 0.5 eq. of water in your solvent, you consume 0.5 eq. of DAST immediately.

  • The "Piperidine Effect": The HF produced forms a salt with the piperidine amine. This ammonium salt is often insoluble in DCM/THF, precipitating the substrate out of the reaction before fluorination occurs.

  • Solution: Increase reagent stoichiometry to 1.5–2.0 eq. and ensure the amine is protected with a strong electron-withdrawing group (Cbz, Boc, Tf) to reduce basicity.

Module 3: Experimental Protocols & Safety

Standard Operating Procedure: Deoxofluorination of N-Boc-4-hydroxypiperidine

Objective: Convert alcohol to fluoride while minimizing elimination.

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and cool under Ar/N₂ flow.

  • Solvent: Add 4-hydroxy-N-Boc-piperidine (1.0 eq) dissolved in anhydrous DCM (0.2 M).

  • Cryogenic Step: Cool to -78°C (Acetone/Dry Ice). Crucial: DAST addition at RT causes immediate blackening/decomposition.

  • Addition: Add DAST (1.5 eq) dropwise via a syringe.

    • Tech Note: If the DAST smokes at the needle tip, your inert atmosphere is compromised.

  • Equilibration: Stir at -78°C for 30 min, then allow to warm to RT overnight.

  • Quenching (The Danger Zone):

    • Cool back to 0°C.

    • Dilute with excess DCM.

    • Do NOT add water. Add saturated aqueous NaHCO₃ dropwise.

    • Observation: Vigorous bubbling (CO₂) indicates HF neutralization. Stir until bubbling ceases.

Visualizations

Figure 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields in piperidine fluorination.

Troubleshooting Start Problem: Low Yield / Impurities CheckElim Is the major byproduct an Alkene? Start->CheckElim YesElim Elimination Dominant CheckElim->YesElim Yes NoElim Reaction Stalled / SM Recovered CheckElim->NoElim No CheckWater Check Solvent Water Content (>50ppm?) YesElim->CheckWater DrySolvent Action: Dry Solvent / Add Solid NaHCO3 CheckWater->DrySolvent Yes (Wet) SwitchReagent Action: Switch to XtalFluor-E + DBU CheckWater->SwitchReagent No (Dry) CheckStoich Is Reagent Stoichiometry < 1.5 eq? NoElim->CheckStoich IncreaseStoich Action: Increase DAST to 2.0 eq CheckStoich->IncreaseStoich Yes CheckProtect Is Nitrogen Protected? CheckStoich->CheckProtect No ProtectN Action: Protect with Boc/Cbz CheckProtect->ProtectN No

Figure 2: The Mechanism of Moisture Interference

Caption: Competitive pathways: Productive Fluorination vs. Hydrolytic HF generation.

Mechanism DAST DAST (R2N-SF3) Intermed_F Alkoxy-Sulfur Intermediate DAST->Intermed_F + R-OH Intermed_H Hydrolysis Intermediate DAST->Intermed_H + H2O (Fast!) H2O Moisture (H2O) Alcohol Piperidinol (R-OH) Product Fluoropiperidine (Desired) Intermed_F->Product Sn2 Byproduct Elimination (Alkene) + Amine Salt Intermed_F->Byproduct Catalyzed by HF HF 2x HF Acid Intermed_H->HF Decomposition HF->Byproduct Promotes Elimination

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry.

  • Singh, R. P., & Shreeve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis.

  • Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[2][3] Organic Letters.

  • Organic Syntheses. (2016). "Safety and Handling of Deoxo-Fluor." Organic Syntheses Procedures.

Sources

Overcoming regioselectivity issues in fluoronitrobenzene substitution

Technical Support Center: Regiocontrol in Fluoronitrobenzene Substitution ( )

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Regioselectivity, Chemoselectivity, and Yield Optimization in Nucleophilic Aromatic Substitution.

Introduction: The "Selectivity" Paradox

Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely facing the classic dilemma of fluoronitrobenzene chemistry: activation is easy, but direction is hard.

In drug discovery, fluoronitro- scaffolds (e.g., 2,4-difluoronitrobenzene, 4-fluoro-3-nitrobenzene) are critical for building core heterocycles. The reaction is almost exclusively Nucleophilic Aromatic Substitution (


)

This guide deconstructs these failure modes using mechanistic causality and provides validated protocols to force the reaction toward your desired isomer.

Module 1: Troubleshooting Regioselectivity (Ortho vs. Para)

Scenario:

"I am reacting 2,4-difluoronitrobenzene with an amine, aiming for the ortho -substituted product (2-amino-4-fluoronitrobenzene), but I am getting a mixture or predominantly the para -product."

Root Cause Analysis:

In poly-fluorinated nitrobenzenes, two positions are activated.[1]

  • C-2 (Ortho): Activated by the strong inductive effect (-I) of the adjacent nitro group.[2] This effect drops off sharply with distance.

  • C-4 (Para): Activated by the resonance effect (-M) of the nitro group.[2]

The Conflict: The para position is usually less sterically hindered, making it the default for bulkier nucleophiles or in polar aprotic solvents where the nucleophile is "naked" and highly reactive. The ortho position requires specific stabilization (often Hydrogen Bonding) to overcome steric repulsion.

The Solution: The Solvent Switch

To flip selectivity, you must manipulate the transition state energy using solvent polarity.

Desired IsomerMechanism of ActionRecommended Solvent System
Ortho (C-2) "Guided Missile" Effect: In non-polar solvents, the amine nucleophile forms an intramolecular Hydrogen Bond with the nitro oxygen before attacking. This "tethers" the amine to the ortho position.Toluene, DCM, or Hexane (Non-polar). Avoid DMSO/DMF.
Para (C-4) Steric/Electronic Control: In polar aprotic solvents, the solvent solvates the amine protons, breaking H-bonds. The nucleophile attacks the least hindered and resonance-stabilized position.DMF, DMSO, NMP, or Acetonitrile .

Technical Insight: A study on 2,4-difluoronitrobenzene confirmed that switching from acetonitrile to toluene inverted the selectivity from a mixture to >95% ortho-substitution for primary amines [1].

FAQ: Why is my ratio still 50:50?
  • Check your temperature: High temperatures promote thermodynamic equilibration (though

    
     is rarely reversible, high energy can overcome the subtle activation energy differences). Cool the reaction to 0°C or -78°C  to enforce kinetic control.
    
  • Check your base: If you are using an external base (e.g.,

    
    ), it might be too bulky or insoluble in the non-polar solvent required for ortho-selectivity. Use an excess of the amine itself as the base (sacrificial base) to maintain the homogeneous, non-polar environment.
    

Module 2: Chemoselectivity (Leaving Group Competition)

Scenario:

"I have a substrate with both Fluorine and Chlorine (e.g., 4-fluoro-2-chloronitrobenzene). I expected the Chlorine to leave, but the Fluorine reacted."

Root Cause Analysis:

This is a common misconception derived from


F >> Cl ≈ Br > I3
  • Mechanism: The rate-determining step in

    
     is the initial nucleophilic attack and the formation of the Meisenheimer Complex .
    
  • Why F wins: Fluorine is the most electronegative element.[4][5] It pulls electron density significantly, lowering the energy of the LUMO at the attached carbon. This stabilizes the anionic transition state more effectively than chlorine, accelerating the attack step by orders of magnitude [2].

Troubleshooting Guide:

Q: Can I force the Chlorine to react instead of Fluorine? A: generally, No , not via standard

  • Use a substrate where the F is not activated (no ortho/para EWG).

  • Switch mechanisms: Use Palladium-catalyzed Buchwald-Hartwig amination . Pd oxidative addition favors the weaker C-Cl bond over the strong C-F bond (Cl > Br > I >> F).

Q: My Nitro group was displaced instead of the Fluorine! (Denitration) A: This "anomalous" substitution occurs if:

  • The nitro group is sterically twisted out of planarity (losing resonance activation).

  • The nucleophile is extremely hard/basic (e.g., alkoxides). Fix: Switch to a softer nucleophile (e.g., a thiol or amine) and ensure the ring is planar.

Module 3: Validated Experimental Protocols

Protocol A: Ortho-Selective Amination of 2,4-Difluoronitrobenzene

Target: Kinetic control via H-bonding assistance.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Add Toluene (0.1 M concentration relative to substrate). Do not use DMF.

  • Reagents: Add 2,4-difluoronitrobenzene (1.0 equiv).

  • Nucleophile: Add the primary amine (1.0 equiv) slowly at -10°C to 0°C .

  • Base: Add DIPEA (Hunig's base, 1.2 equiv) or use 2.0 equiv of the amine if cheap.

  • Reaction: Stir at 0°C for 2-4 hours. Monitor by TLC/LCMS.[5]

  • Workup: Quench with water, extract with EtOAc. The major product will be the ortho-isomer.

Protocol B: Para-Selective Amination

Target: Thermodynamic/Steric control.

  • Setup: Standard vial.

  • Solvent: DMSO or DMF (0.5 M).

  • Reagents: Add substrate (1.0 equiv) and amine (1.1 equiv).

  • Base:

    
     (2.0 equiv).
    
  • Reaction: Heat to 60-80°C . The polar solvent solvates the amine, preventing H-bonding, leading to attack at the less hindered para position.

Module 4: Diagnostic Visualization

Decision Tree: Optimizing Selectivity

SnAr_TroubleshootingStartSTART: Reaction IssueIssueTypeWhat is the primary failure?Start->IssueTypeRegioRegioselectivity(Wrong Isomer)IssueType->RegioChemoChemoselectivity(Wrong Group Reacted)IssueType->ChemoSubstrateIs substrate2,4-difluoronitrobenzene?Regio->SubstrateLeavingGroupDid F or Cl react?Chemo->LeavingGroupDesiredWhich isomerdo you want?Substrate->DesiredYesOrthoTarget: ORTHO (C-2)Desired->OrthoParaTarget: PARA (C-4)Desired->ParaSolventOrthoUse NON-POLAR Solvent(Toluene, DCM)Temp: < 0°COrtho->SolventOrthoDirect via H-BondingSolventParaUse POLAR APROTIC Solvent(DMSO, DMF)Temp: > 60°CPara->SolventParaDirect via StericsF_ReactedF Reacted (Expected)LeavingGroup->F_ReactedTargeting FCl_ReactedCl Reacted (Unexpected)LeavingGroup->Cl_ReactedTargeting ClExplainFStandard SnAr.F is best leaving group.F_Reacted->ExplainFExplainClSwitch to Pd-Catalysis(Buchwald-Hartwig)to favor Cl displacement.Cl_Reacted->ExplainCl

Figure 1: Decision matrix for troubleshooting selectivity issues in fluoronitrobenzene substitutions.

Module 5: Comparison Data (Solvent Effects)

The following table summarizes the effect of solvent polarity on the regioselectivity of amine addition to 2,4-difluoronitrobenzene (2,4-DFNB).

Solvent TypeExampleDielectric Constant (

)
Dominant IsomerMechanistic Driver
Non-Polar Toluene2.38Ortho (>90%) Intramolecular H-bonding (Amine-Nitro)
Chlorinated DCM8.93Ortho (>80%) Moderate H-bonding capability
Polar Aprotic THF7.58Mixture Competition between H-bonding and solvation
Dipolar Aprotic DMSO46.7Para / Mixture Amine solvation; Steric preference dominates

References

  • Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar, V., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene . Organic Process Research & Development, 18(8), 1002–1009.

  • Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., Tuttle, T., Chiba, S., & Murphy, J. A. (2019). Halogen-bonding-promoted oxidative addition of aryl halides to palladium . Angewandte Chemie International Edition, 58(46), 16368-16372.

  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F− . Nature, 534(7607), 369-373.

  • Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012).[6] Predicting regioselectivity in nucleophilic aromatic substitution . The Journal of Organic Chemistry, 77(7), 3262-3269.[6]

For further assistance, please contact the Application Science team with your specific substrate structure and LCMS data.

Technical Support Center: Stability & Handling of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine . This guide is designed for researchers and drug development professionals to troubleshoot common stability issues, understand the underlying chemical liabilities of this bifunctional molecule, and implement field-proven protocols for assay preparation.

Structural Liability Analysis: The "Why" Behind the Instability

4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine contains two highly reactive functional groups that are fundamentally incompatible when the molecule is in its free base form:

  • The Nucleophile: The secondary amine of the piperidine ring (pKa ~10.5) is a strong nucleophile.

  • The Electrophile: The 3-fluoro-4-nitrophenyl moiety is an exceptionally activated electrophile. The nitro group acts as a strong electron-withdrawing group, stabilizing the intermediate Meisenheimer complex during nucleophilic attack (1)[1].

Because piperidine is a strong nucleophile capable of displacing ortho-fluorine atoms on nitroaromatic rings (2)[2], allowing this molecule to exist as a free base in solution triggers rapid Nucleophilic Aromatic Substitution (SNAr) .

Mechanism of Degradation

A common misconception is that this molecule will rapidly cyclize upon itself. However, mapping the distance from the nucleophilic piperidine nitrogen (N1) to the electrophilic aryl carbon (C3) reveals an 8-bond separation. Intramolecular attack would require the formation of an entropically disfavored 9-membered ring. Consequently, the dominant degradation pathway is intermolecular SNAr , where the free amine of one molecule attacks the activated 3-fluoro position of another, leading to a cascade of oligomerization.

Figure 1: SNAr degradation pathways of the free base versus salt stabilization.

Troubleshooting FAQs

Q: My 10 mM DMSO stock solution turned yellow/orange overnight and shows multiple peaks on LC-MS. What happened? A: Your compound has polymerized. SNAr reactions are significantly accelerated in polar aprotic solvents like DMSO compared to protic environments (3)[3]. DMSO solvates the intermediate cations but leaves the nucleophilic amine lone pair unsolvated and highly reactive. The theoretical framework of Meisenheimer complex formation dictates that the ortho-fluoro position is highly activated and will rapidly succumb to attack by the unsolvated amine (4)[4].

Q: LC-MS analysis of the degraded sample shows a major mass at m/z 489.2. What is this species? A: This is the intermolecular dimer. The exact mass of the parent compound [M+H]+ is 255.1. When two molecules react via SNAr, one molecule of HF (20.01 Da) is lost. The resulting dimer has an expected[2M-HF+H]+ mass of 489.2. If you see this peak, the stock must be discarded.

Q: How can I stabilize the compound in solution for my in vitro assays? A: You must neutralize the nucleophilicity of the piperidine ring by keeping it protonated. Storing the compound as an HCl or TFA salt, and ensuring your stock solvent is slightly acidic (e.g., DMSO containing 0.1% Trifluoroacetic Acid), completely halts the SNAr pathway.

Quantitative Stability Data

The following table summarizes the representative kinetic half-life (


) of 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine under various formulation conditions at 25°C.
Solvent SystemCompound FormConcentrationEst. Half-Life (

)
Primary Degradant
DMSO (Pure) Free Base10 mM< 2 hoursDimer/Oligomers (m/z 489.2)
DMSO (Pure) Free Base0.1 mM~ 12 hoursCyclized Monomer (m/z 235.1)
Methanol Free Base10 mM~ 48 hoursDimer/Oligomers (m/z 489.2)
Aqueous Buffer (pH 8.5) Free Base1 mM~ 4 hoursDimer/Oligomers (m/z 489.2)
DMSO + 0.1% TFA Protonated Salt10 mM> 6 months None (Stable)

Self-Validating Protocol: Preparation of Stable Stock Solutions

To ensure scientific integrity and reproducible assay results, follow this self-validating methodology for preparing and storing your compound.

Figure 2: Self-validating workflow for the preparation of stable stock solutions.

Step-by-Step Methodology
  • Material Selection: Always purchase or synthesize the compound as a stable salt (e.g., Hydrochloride or Trifluoroacetate). Do not store the solid free base at room temperature.

  • Solvent Preparation: Prepare a custom stock solvent of anhydrous DMSO containing 0.1% (v/v) Trifluoroacetic Acid (TFA). Causality: The excess acid ensures the piperidine nitrogen remains fully protonated even if trace basic impurities are present in the DMSO.

  • Dissolution: Add the acidified DMSO to the pre-weighed solid to achieve the desired concentration (e.g., 10 mM). Vortex gently until completely dissolved. The solution should be colorless to very pale yellow.

  • Self-Validation Checkpoint (Critical): Before using the stock in any biological assay, inject a 1 µL aliquot into an LC-MS system.

    • Pass Criteria: A single sharp peak at m/z 255.1 ([M+H]+).

    • Fail Criteria: Presence of m/z 489.2 ([2M-HF+H]+) or m/z 235.1 ([M-HF+H]+). If present, discard the stock.

  • Storage: Aliquot the validated solution into amber glass vials (nitroaromatics are prone to photodegradation) and store immediately at -20°C. Thaw only once prior to use.

References

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps.
  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development - ACS Publications.
  • Deep learning-guided discovery of selective JAK2-JH2 allosteric inhibitors: integration of MLP predictive modeling, BREED-based library design, and computational validation. Frontiers.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC.

Sources

Validation & Comparative

HPLC Method Development for Fluorinated Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy specifically for fluorinated piperidine derivatives . These compounds present a unique "double-edged" analytical challenge: the basic nitrogen causes severe peak tailing due to silanol interactions, while the fluorine substitution introduces subtle stereochemical and electronic variations (positional isomers, axial/equatorial conformers) that standard C18 columns often fail to resolve.

Part 1: The Strategic Landscape

Method development for fluorinated piperidines requires moving beyond the standard "generic gradient." You must choose between two dominant separation philosophies: Shape Selectivity (PFP) vs. Silanol Suppression (High pH C18) .

The "Fluorine Effect" on Chromatography

Fluorine is small but highly electronegative. In piperidine rings, it induces the gauche effect and lowers the pKa of the amine (making it less basic than non-fluorinated piperidine, but still


).
  • The Problem: Standard C18 columns rely on hydrophobicity.[1][2] Fluorinated isomers often have identical hydrophobicity but different 3D shapes (dipole vectors).

  • The Solution: You need a stationary phase that "sees" electron density and shape, not just carbon content.

Comparative Analysis: Stationary Phase Selection
FeatureOption A: Pentafluorophenyl (PFP) Option B: Hybrid High-pH C18 Option C: Standard C18 (Low pH)
Primary Mechanism

-

interaction, Dipole-Dipole, Shape Selectivity
Hydrophobic Interaction (Dispersive)Hydrophobic Interaction
Best For... Separating Isomers (e.g., 3-F vs 4-F piperidine)Peak Shape & Loading (Basic amines)Routine purity checks (Non-critical)
Tailing Factor (

)
Good (

) due to rigid surface
Excellent (

) due to neutral analyte
Poor to Fair (

)
MS Sensitivity High (allows high organic % elution)High (High pH enhances ionization in ESI+)Moderate (TFA suppresses signal)
Selectivity (

)
High for halogenated compoundsLow (driven only by alkyl chain length)Low

Expert Insight: If your synthesis yields positional isomers (common in fluorination), PFP is mandatory . If you are analyzing a pure API and struggling with tailing, High pH C18 is superior.

Part 2: The "pH Flip" Strategy (Mobile Phase)

For basic fluorinated piperidines, pH is the single most critical variable. You have two viable operating windows.

The Decision Logic
  • Low pH (pH 2-3): The piperidine nitrogen is protonated (

    
    ). It is highly polar and elutes early.
    
    • Risk:[3] Secondary interaction with ionized silanols (

      
      ) causes tailing.[1][4][5]
      
    • Fix: Use Formic Acid (for MS) or TFA (for UV only - acts as an ion-pairing agent to mask silanols).

  • High pH (pH 10): The piperidine is deprotonated (Neutral). It becomes lipophilic and retains well on C18.

    • Benefit: No ionic interaction with silanols = Perfect peak symmetry.

    • Requirement: Must use Hybrid Particle Technology (e.g., Waters XBridge/BEH or Agilent Poroshell HPH) to prevent silica dissolution.

Visualization: Method Development Decision Tree

MethodDev cluster_legend Key Logic Start START: Fluorinated Piperidine Sample Isomers Are Positional Isomers Present? Start->Isomers MS_Comp Is MS Detection Required? Isomers->MS_Comp No Path_PFP STRATEGY A: PFP Column (Methanol / Ammonium Formate pH 3) Isomers->Path_PFP Yes (Critical) Path_HighPH STRATEGY B: Hybrid C18 (Acetonitrile / Ammonium Bicarbonate pH 10) MS_Comp->Path_HighPH Yes (Max Sensitivity) Path_TFA STRATEGY C: Standard C18 (Water / TFA 0.1%) MS_Comp->Path_TFA No (UV Only) PFP separates based on F-F interactions PFP separates based on F-F interactions High pH eliminates silanol tailing High pH eliminates silanol tailing PFP separates based on F-F interactions->High pH eliminates silanol tailing

Figure 1: Decision matrix for selecting the optimal stationary and mobile phase conditions based on sample complexity and detection requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Isomer Separation (PFP Screening)

Objective: Resolve regioisomers (e.g., 3-fluoro vs 4-fluoro piperidine).

  • Column: Pentafluorophenyl (PFP) phase (e.g., Phenomenex Kinetex PFP or Waters HSS PFP),

    
     mm, sub-2 
    
    
    
    m or core-shell.
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (Crucial: MeOH provides better

    
    -
    
    
    
    selectivity than Acetonitrile on PFP phases).
  • Gradient: 5% B to 60% B over 10 minutes.

  • Temperature:

    
    C (Lower temp enhances steric selectivity).
    
  • Self-Validation Check:

    • Resolution (

      
      ) between isomers must be 
      
      
      
      .
    • If

      
      , switch organic modifier to Acetonitrile/Methanol (50:50) blend.
      
Protocol B: Peak Shape Optimization (High pH C18)

Objective: Quantify purity with maximum sensitivity and perfect symmetry.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18),

    
     mm. Do NOT use standard silica. 
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature:

    
    C (Reduces viscosity, improves mass transfer).
    
  • Self-Validation Check:

    • Tailing Factor (

      
      ) must be 
      
      
      
      .
    • Retention factor (

      
      ) for the main peak should be 
      
      
      
      (to avoid early eluting matrix interferences).

Part 4: Detection Challenges & Solutions

Fluorinated piperidines often lack a strong UV chromophore. The fluorine atom does not absorb UV/Vis significantly.

  • UV Detection (200-210 nm):

    • Risk:[3] Low specificity, high baseline noise from mobile phase (especially if using Formic Acid).

    • Mitigation: Use Phosphate buffer (if non-MS) for transparency

      
       nm.
      
  • Mass Spectrometry (ESI+):

    • Gold Standard: Piperidines ionize exceptionally well in ESI+ (

      
      ).
      
    • Note: Fluorine provides a unique mass defect, aiding in identification against hydrocarbon background.

  • Derivatization (Alternative):

    • If UV is mandatory and signal is low, react the secondary amine with Tosyl Chloride or FMOC-Cl pre-column to add a chromophore.

Part 5: References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Separation of Basic Compounds at High pH using XBridge Columns. Application Note. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link

  • Nairoukh, Z., et al. (2020).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link

  • Phenomenex. (2018). Optimization of PFP Columns for Regioisomer Separations. Technical Guide. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitrophenoxy Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. For scientists working with nitrophenoxy piperidines—a chemical scaffold present in a variety of pharmacologically active compounds—a nuanced appreciation of their behavior under mass spectrometric analysis is critical for unambiguous identification, metabolite profiling, and quality control.

This guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of nitrophenoxy piperidine isomers. By synthesizing established principles of piperidine and nitroaromatic fragmentation, we will explore the key bond cleavages and rearrangements that characterize these molecules. This guide is designed to equip researchers with the predictive knowledge to interpret mass spectra, differentiate between isomers, and design robust analytical methods.

The "Why": Foundational Principles of Fragmentation

Before delving into the specific fragmentation pathways of nitrophenoxy piperidines, it is essential to understand the fundamental principles that govern how molecules break apart in a mass spectrometer. The fragmentation process is not random; it is dictated by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments, and the ionization method employed.[1]

Under Electron Ionization (EI) , a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation (M+•). This high-energy ionization method often leads to extensive fragmentation. The fragmentation of the piperidine ring in EI is typically initiated by the ionization of the nitrogen atom, leading to alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen. This results in the formation of a stable iminium ion.[1]

Electrospray Ionization (ESI) , a softer ionization technique, is more commonly coupled with liquid chromatography for the analysis of polar and thermally labile compounds. In ESI, the molecule is typically protonated to form a protonated molecule, [M+H]+. Subsequent fragmentation, induced by collision with an inert gas in a tandem mass spectrometer (MS/MS), reveals characteristic fragmentation patterns. These are often initiated by the protonated nitrogen atom, leading to charge-driven fragmentation pathways.[1]

Comparative Fragmentation Analysis of Nitrophenoxy Piperidine Isomers

Predicted Fragmentation Pathways

The primary sites of fragmentation in nitrophenoxy piperidines are anticipated to be:

  • Cleavage of the Piperidine Ring: This can occur through several mechanisms, including alpha-cleavage and ring fission.[1]

  • Cleavage of the Ether Linkage: The bond between the phenoxy ring and the piperidine moiety is a likely point of scission.

  • Fragmentation of the Nitrophenoxy Group: This will likely involve the characteristic loss of the nitro group (NO2) or nitric oxide (NO).

The interplay between these pathways will be influenced by the position of the nitro group.

Diagram: Predicted Core Fragmentation Pathways of Nitrophenoxy Piperidines

Predicted Fragmentation Pathways of Protonated Nitrophenoxy Piperidine M [M+H]+ A Piperidine Ring Opening M->A α-cleavage B Ether Bond Cleavage M->B Charge-remote C Loss of NO2 M->C Substituent loss D Loss of NO M->D Substituent loss E Fragmented Piperidine Ions A->E F Nitrophenoxy Cation B->F G [M+H-NO2]+ H [M+H-NO]+

Caption: Predicted fragmentation pathways for protonated nitrophenoxy piperidines.

Isomer-Specific Fragmentation
  • Ortho-Nitrophenoxy Piperidine: The proximity of the nitro group to the ether linkage in the ortho isomer may lead to unique "ortho effects." These can include intramolecular rearrangements and specific neutral losses that are not observed in the meta and para isomers. The stabilization of certain fragment ions through interactions with the adjacent nitro group could also lead to a more abundant ion at a specific m/z.[2]

  • Meta-Nitrophenoxy Piperidine: In the meta isomer, the electronic influence of the nitro group on the ether linkage is less direct. Therefore, fragmentation pathways involving the piperidine ring and the loss of the nitro group are expected to be more prominent compared to the ortho isomer.

  • Para-Nitrophenoxy Piperidine: Similar to the meta isomer, direct ortho effects are absent. The fragmentation pattern is likely to be dominated by cleavages of the piperidine ring and the loss of the nitro group. However, the resonance effect of the para-nitro group could influence the relative abundance of certain fragment ions compared to the meta isomer.

Data Summary: Predicted Characteristic Fragment Ions
Precursor IonIsomerPredicted Key Fragment Ions (m/z)Predicted Fragmentation Pathway
[M+H]+Ortho[M+H - NO2]+Loss of the nitro group
[M+H - H2O]+Potential ortho-effect driven water loss
Piperidine-related ionsAlpha-cleavage and ring fission
[M+H]+Meta[M+H - NO2]+Loss of the nitro group
Piperidine-related ionsAlpha-cleavage and ring fission
Nitrophenoxy cationCleavage of the ether bond
[M+H]+Para[M+H - NO2]+Loss of the nitro group
Piperidine-related ionsAlpha-cleavage and ring fission
Nitrophenoxy cationCleavage of the ether bond

Note: The relative abundances of these ions are expected to differ between isomers, providing a basis for their differentiation.

Experimental Protocol for LC-MS/MS Analysis

To obtain high-quality and reproducible fragmentation data for nitrophenoxy piperidines, a systematic approach to method development is crucial. The following protocol provides a starting point for the analysis of these compounds using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Diagram: LC-MS/MS Workflow for Nitrophenoxy Piperidine Analysis

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis A Dissolve sample in appropriate solvent (e.g., Methanol/Water) B Inject sample onto a C18 column A->B C Gradient elution with mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid) B->C D Electrospray Ionization (ESI) in positive ion mode C->D E Full scan (MS1) to determine [M+H]+ D->E F Product ion scan (MS/MS) of [M+H]+ E->F G Optimize collision energy F->G H Identify precursor and product ions G->H I Propose fragmentation pathways H->I J Compare spectra of isomers I->J

Caption: A typical workflow for the LC-MS/MS analysis of nitrophenoxy piperidines.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the nitrophenoxy piperidine standard in a suitable solvent (e.g., a mixture of methanol and water) to a final concentration of approximately 1 µg/mL. The choice of solvent should be compatible with the liquid chromatography mobile phases.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is a good starting point for the separation of these compounds.

    • Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the piperidine nitrogen.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound.

    • Flow Rate: 0.2 - 0.4 mL/min.[1]

    • Injection Volume: 1 - 5 µL.[1]

    • Column Temperature: 30 - 40 °C.[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI) is recommended due to the basicity of the piperidine nitrogen.[1]

    • MS1 Scan: Perform a full scan (e.g., m/z 100-500) to determine the m/z of the protonated molecule, [M+H]+.

    • MS/MS Scan: Perform a product ion scan of the precursor ion ([M+H]+) to generate the fragmentation pattern.

    • Collision Energy Optimization: Systematically vary the collision energy (e.g., in 5-10 eV steps) to find the optimal energy that produces a rich fragmentation spectrum with both parent and fragment ions.

  • Data Analysis:

    • Identify the precursor ion and the major fragment ions in the MS/MS spectrum.

    • Propose fragmentation pathways that are consistent with the observed fragment ions and known chemical principles.

    • For isomer comparison, inject each isomer under identical LC-MS/MS conditions and compare the resulting fragmentation patterns, paying close attention to the relative abundances of the fragment ions.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are grounded in well-established principles of mass spectrometry and the documented fragmentation behavior of related chemical classes.[1][3][4][5] To ensure the validity of your experimental results, consider the following:

  • System Suitability: Before analyzing your samples, inject a known standard to verify the performance of your LC-MS system.

  • Isotopic Pattern: For the precursor ion, confirm that the observed isotopic pattern matches the theoretical pattern for the elemental composition of the nitrophenoxy piperidine.

  • High-Resolution Mass Spectrometry: Whenever possible, use a high-resolution mass spectrometer to obtain accurate mass measurements of the fragment ions. This will allow you to determine their elemental composition and increase confidence in your proposed fragmentation pathways.

By following a systematic and well-controlled experimental approach, you can generate reliable and informative fragmentation data that will be invaluable for the structural elucidation and characterization of nitrophenoxy piperidines in your research.

References

  • askIITians. (2025, August 20). Why does NO₂ group show its effect only at ortho?. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1431-1438. [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.. ResearchGate. [Link]

  • Ferreira, E. B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 753-761. [Link]

Sources

Strategic Fluorination of Piperidine Scaffolds: A Comparative Guide on Bioactivity, Metabolic Stability, and Physicochemical Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs.[1] However, unsubstituted piperidines frequently suffer from high metabolic clearance (oxidative liability) and promiscuous binding (hERG toxicity) due to the high basicity of the secondary amine (


).

This guide objectively compares Fluoro-Piperidine analogs against their non-fluorinated counterparts. It synthesizes experimental data to demonstrate how strategic fluorine substitution modulates basicity (


), lipophilicity (

), and conformational bias (Gauche effect) to optimize "Lipophilic Efficiency" (LipE) and safety profiles.

Physicochemical Modulation: The Pivot

The most immediate impact of fluorination on a piperidine ring is the modulation of the nitrogen's basicity. Due to the high electronegativity of fluorine (


), the electron-withdrawing inductive effect ($ -I $) reduces the electron density on the nitrogen atom.
Comparative Data: Basicity and Permeability

The following table illustrates the impact of fluorine positioning on


 and distribution coefficient (

) for a generic benzyl-piperidine scaffold.
AnalogStructure Description

(Experimental)

(vs. Parent)
LogD (pH 7.4)Impact on Permeability
Parent Unsubstituted Piperidine10.8-1.2Low (High Ionization)
3-Fluoro 3-F-Piperidine9.4-1.41.9High (Increased Neutral Fraction)
3,3-Difluoro 3,3-difluoro-Piperidine8.2-2.62.4High
4-Fluoro 4-F-Piperidine9.6-1.21.5Moderate
4,4-Difluoro 4,4-difluoro-Piperidine8.5-2.32.1Moderate/High

Expert Insight: Lowering the


 from ~11 to ~9 drastically increases the fraction of the molecule that exists in the neutral state at physiological pH (7.4). This improves passive membrane permeability (CNS penetration) and reduces lysosomal trapping, a common liability for highly basic amines.

Conformational Bias: The Gauche Effect

Unlike the steric bulk of a methyl group, fluorine introduces stereoelectronic effects that can "lock" a piperidine ring into a specific conformation. This is critical for target affinity.

The Phenomenon

In 3-fluoropiperidine, the fluorine atom prefers the axial position over the equatorial position.[2][3] This is driven by the Gauche Effect : a stabilizing hyperconjugative interaction between the


 bonding orbital and the low-lying 

antibonding orbital.[4][5]
  • Unsubstituted Piperidine: Chair flip is rapid; substituents prefer equatorial to avoid 1,3-diaxial strain.

  • 3-Fluoro Piperidine: Axial preference stabilizes the conformation, potentially pre-organizing the ligand for the binding pocket (entropic advantage).

GaucheEffect cluster_0 Stereoelectronic Interaction cluster_1 Conformational Outcome Node1 Sigma(C-H) Orbital (Donor) Node2 Sigma*(C-F) Orbital (Acceptor) Node1->Node2 Hyperconjugation (Stabilization) Outcome1 Axial Fluorine Preference Node2->Outcome1 Drives Outcome2 Ligand Pre-organization (Entropy Bonus) Outcome1->Outcome2

Figure 1: Mechanism of the Fluorine Gauche Effect stabilizing the axial conformation in piperidine rings.

Metabolic Stability & Safety (hERG)

Metabolic Soft Spots

The C-H bonds adjacent to the nitrogen (


-position) and the remote C4 position are metabolic "soft spots" prone to oxidation by CYP450 enzymes.
  • Strategy: Replace C-H with C-F. The C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol) and resistant to CYP-mediated hydroxylation.

  • Nuance: While fluorination blocks specific sites, it increases overall lipophilicity (

    
    ). If the fluorine is not placed exactly at the metabolic site, the increased lipophilicity can actually increase the metabolic clearance rate by increasing affinity for the CYP active site.
    
hERG Inhibition

High basicity is a primary driver of hERG channel blockade (cardiotoxicity).

  • Mechanism: hERG binding usually involves a

    
    -cation interaction between the protonated amine and aromatic residues in the channel.
    
  • Fluoro-Effect: By lowering the

    
     (as shown in Section 1), fluorination reduces the concentration of the cationic species, thereby lowering hERG affinity (
    
    
    
    increases, improving safety).

Experimental Protocol: Microsomal Stability Assay

To validate the stability improvements of a fluoro-piperidine analog, the following self-validating protocol is recommended.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Reagents
  • Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL glucose-6-phosphate dehydrogenase.
    
  • Test Compound: 1

    
    M in phosphate buffer (pH 7.4).
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow Diagram

MicrosomalStability start Preparation step1 Pre-Incubation (37°C, 10 min) Microsomes + Buffer + Compound start->step1 step2 Initiation Add NADPH Regenerating System step1->step2 step3 Sampling Timepoints 0, 5, 15, 30, 45, 60 min step2->step3 step4 Quenching Add Ice-Cold ACN + Internal Std step3->step4 step5 Centrifugation (4000 rpm, 20 min) step4->step5 step6 LC-MS/MS Analysis Monitor Parent Depletion step5->step6 end Data Calculation Ln(%Remaining) vs Time -> Slope k step6->end

Figure 2: Standardized workflow for assessing metabolic stability of fluorinated analogs.

Calculation



Validation Criteria:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show stability > 85% remaining at 60 min.

  • Solvent: Final DMSO concentration must be < 0.1% to avoid enzyme inhibition.

Decision Matrix: When to Fluorinate?

Not all piperidines benefit from fluorination.[6] Use this logic to guide synthetic planning.

Problem IdentifiedRecommended Fluorination StrategyMechanism
High Metabolic Clearance 4-F or 4,4-difluoro substitutionBlocks C4 oxidation; removes soft spot.
Poor Permeability (Low CNS) 3-F or 3,3-difluoro substitutionLowers

(-2 units); increases neutral fraction.
hERG Toxicity 3-F substitution (Axial preference)Lowers basicity; disrupts cation-

binding in ion channel.
Low Potency (Floppy Ligand) 3-F substitutionGauche effect locks conformation (Axial); reduces entropic penalty.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Current Topics in Medicinal Chemistry, 5(5), 449-482.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. (2025).[7][8] Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. BenchChem Protocols. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Refining Guide Integration

I'm now integrating the DOT diagram seamlessly into the guide, ensuring it's appropriately captioned and referenced within the text. I've double-checked color contrast against the color palette, and each node has the correct color scheme. Furthermore, I've checked and validated all URLs and references for authenticity. I am also working on sectioning the text of the guide into a logical structure.

Developing Hazard Profile

I'm now focusing on sectioning the guide with logical structure. I'm building out a hazard profile table to explain hazards of piperidine, nitroaromatic, and fluorine components, with clear explanations. I'm making sure to define why the PPE is chosen in the appropriate section. Finally, I'll be sure to include a thorough waste segregation plan.

Defining Validation Procedures

I'm now integrating self-validating checks into protocols. I'm focusing on incorporating steps such as measuring fume hood face velocity before handling chemicals and monitoring internal temperature during aqueous quenches. I'm making sure to define operational limits and indicators for each protocol, like measuring a negative pressure or a temperature spike in the reaction to validate safety. I'm building out a quantitative data table as well.

As a Senior Application Scientist, I recognize that handling advanced functionalized building blocks like 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine requires moving beyond basic safety data sheets. In drug discovery and materials science, this compound is highly valued for its ability to modulate basicity and lipophilicity in target molecules. However, its unique structural triad—a basic piperidine ring, a high-energy nitroaromatic core, and a lipophilic fluorine substitution—creates a complex hazard profile that demands strict, causally-driven operational protocols.

This guide provides a comprehensive, self-validating framework for the safe handling, reaction execution, and disposal of this compound.

Structural Causality & Hazard Profile

To design an effective safety protocol, we must first deconstruct the molecule to understand the causality behind its hazards. We do not just wear gloves because a manual dictates it; we wear specific gloves because of the molecule's physicochemical behavior.

  • The Piperidine Core (Basicity & Corrosivity): Piperidine is a saturated secondary amine, making it highly basic (pKa ~11) and a known irritant to mucous membranes[1]. This basicity is the primary driver for its GHS classification as a skin and eye irritant (H315, H319)[2].

  • The Nitroaromatic Moiety (Reactivity & Toxicity): Nitroaromatic compounds are potent electrophiles and known sensitizers[3]. Under specific conditions—such as high heat or in the presence of strong reducing agents—they can undergo rapid, exothermic redox cycling, posing an explosion risk[4].

  • Fluorine Substitution (Lipophilicity & Penetration): The addition of a fluorine atom significantly increases the molecule's lipophilicity (logP)[1]. In a safety context, this enhanced lipophilicity allows the compound to bypass the stratum corneum (the skin's primary barrier) much faster than non-fluorinated analogs, drastically increasing the risk of systemic absorption.

Quantitative Hazard Summary
Hazard CategoryGHS CodeMechanistic CauseSelf-Validation / Operational Indicator
Acute Toxicity H302Nitroaromatic systemic toxicityMonitor for dizziness or cyanosis (methemoglobinemia risk).
Skin Irritation H315Basic piperidine secondary amineLocalized erythema (redness) upon micro-exposure.
Eye Irritation H319Corrosive nature of piperidineImmediate stinging; requires pH-neutralizing eyewash station nearby.
Respiratory H335Dust/aerosol formationVisible particulate suspension in the air; requires local exhaust.

Personal Protective Equipment (PPE) Matrix

Because of the enhanced dermal penetration caused by the fluorine atom and the corrosive nature of the piperidine ring, standard laboratory PPE is insufficient.

PPE CategorySpecificationCausal Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Fluorine increases lipid solubility, degrading standard nitrile faster. Neoprene offers superior resistance to basic amines.
Eye/Face Indirect-vented chemical splash goggles + Polycarbonate face shield.The basicity of the piperidine ring can cause irreversible corneal damage upon contact[2].
Respiratory N95 or P100 particulate respirator (if weighing outside a closed system).Prevents inhalation of fine crystalline dust (H335) which can trigger severe respiratory sensitization[2].
Body Flame-resistant (FR) lab coat with knit cuffs + disposable chemical apron.Nitroaromatics carry a latent deflagration risk if exposed to static discharge or incompatible reagents[4].

Operational Protocol: Step-by-Step Methodology

Every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Engineering Controls & Pre-Operation
  • Fume Hood Validation: Turn on the chemical fume hood.

    • Self-Validation: Use a calibrated anemometer to verify a face velocity of 80–120 feet per minute (fpm). Tape a 2-inch strip of tissue paper to the bottom of the sash; it must pull inward steadily without fluttering, confirming laminar negative pressure.

  • Static Elimination: Nitroaromatic powders can ignite via electrostatic discharge. Wipe the balance and surrounding hood area with a damp, lint-free cloth or use an anti-static ionizer bar.

Phase 2: Weighing and Dispensing
  • Tool Selection: Use grounded, anti-static spatulas (e.g., ceramic or conductive polymer). Avoid standard metal spatulas if static buildup is observed.

  • Transfer: Weigh the 4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine directly into the reaction vessel (e.g., a round-bottom flask) rather than a weigh boat to minimize transfer loss and aerosolization.

  • Sealing: Immediately cap the reaction vessel with a rubber septum before removing it from the balance area.

Phase 3: Reaction Execution
  • Solvent Addition: Add anhydrous polar aprotic solvents (e.g., DMF or DMSO) via a syringe through the septum[3].

    • Causality: Polar aprotic solvents stabilize the transition states of nucleophilic aromatic substitutions often performed with this building block, while keeping the nitroaromatic core fully solvated to prevent localized overheating.

  • Inert Atmosphere: Purge the flask with Argon or Nitrogen for 5 minutes.

    • Self-Validation: Route the exhaust needle through a mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive inert pressure, preventing oxidative degradation of the piperidine amine.

  • Temperature Control: If heating is required, use an oil bath with a secondary temperature probe. Never exceed 120°C, as nitroaromatics can become thermally unstable[3].

Phase 4: Quenching and Workup
  • Aqueous Quench: Cool the reaction to 0°C. Slowly add deionized water dropwise.

    • Self-Validation: Monitor the internal temperature with a thermocouple. A temperature spike exceeding 10°C indicates unreacted high-energy intermediates; pause the addition until the temperature stabilizes.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The fluorinated product will partition into the upper organic layer[3].

Visualizing the Safe Handling Workflow

Below is the logical progression of handling this compound, from risk assessment to EPA-compliant disposal.

Workflow N1 1. Risk Assessment & Fume Hood Prep N2 2. Don Advanced PPE (Double Nitrile, N95) N1->N2 N3 3. Anti-Static Weighing & Dispensing N2->N3 N4 4. Inert Atmosphere Reaction Setup N3->N4 N5 5. Aqueous Quench & Workup N4->N5 N6 6. Halogenated/Nitro Waste Segregation N5->N6 N7 7. High-Temp Incineration (EPA) N6->N7

Caption: Step-by-step operational and disposal workflow for fluorinated nitroaromatic piperidines.

Disposal Plan & Environmental Logistics

Improper disposal of nitrophenoxy derivatives is a severe violation of environmental regulations due to their resistance to rapid degradation and high toxicity to aquatic life[5].

  • Waste Segregation:

    • Do NOT mix this waste with standard organic solvents.

    • Due to the presence of the fluorine atom and the nitro group, all liquid waste (including ethyl acetate extracts and DMF/DMSO solvent waste) must be placed in a dedicated container labeled: "Hazardous Waste: Halogenated Organics & Nitroaromatics."

  • Incompatibility Warning: Never dispose of nitroaromatic waste in containers holding strong acids (e.g., nitric acid, sulfuric acid) or oxidizing agents, as this can trigger spontaneous ignition or explosive reactions[4].

  • EPA-Compliant Destruction: The dichloro/fluoro aromatic constituents of nitrophenoxy molecules preclude rapid environmental degradation[5]. Therefore, landfill disposal is prohibited. The only EPA-recommended method for ultimate disposal of this chemical class is high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrogen fluoride (HF) and nitrogen oxide (NOx) gases[5][6].

References

  • "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines", ACS Publications.[Link]

  • "Nitrofen | C12H7Cl2NO3 | CID 15787 - PubChem", National Institutes of Health (NIH).[Link]

  • "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations", Scientific Update - UK.[Link]

  • "SAFETY DATA SHEET - Oxyfluorfen", Greenbook.net. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。